2,3-Dihydro-1-benzothiophen-6-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
2,3-dihydro-1-benzothiophen-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NS/c9-7-2-1-6-3-4-10-8(6)5-7/h1-2,5H,3-4,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUSZHDLGNMPIKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C1C=CC(=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00501683 | |
| Record name | 2,3-Dihydro-1-benzothiophen-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00501683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54928-74-4 | |
| Record name | 2,3-Dihydro-1-benzothiophen-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00501683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dihydro-1-benzothiophen-6-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Tale of Two Scaffolds: A Comparative Analysis of Benzothiophene and 2,3-Dihydrobenzothiophene Amines in Medicinal Chemistry
An In-depth Technical Guide for Drug Development Professionals
Executive Summary
In the landscape of medicinal chemistry, heterocyclic scaffolds form the bedrock of countless therapeutic agents. Among these, sulfur-containing heterocycles are of paramount importance due to their unique physicochemical properties and diverse biological activities.[1] This guide delves into the nuanced yet critical differences between two closely related, yet functionally distinct, chemical cores: the aromatic benzothiophene amines and their saturated counterparts, the 2,3-dihydrobenzothiophene amines. We will explore how the simple addition of two hydrogen atoms—transforming a planar, aromatic system into a flexible, non-aromatic structure—radically alters the molecule's geometry, electronic character, synthetic accessibility, and, most importantly, its potential as a drug candidate. This analysis is designed to provide researchers, chemists, and drug development professionals with the foundational knowledge and field-proven insights necessary to strategically select and optimize these scaffolds for next-generation therapeutics.
Part 1: The Core Distinction: Structure, Aromaticity, and Conformation
The fundamental difference between a benzothiophene and a 2,3-dihydrobenzothiophene lies in the nature of the five-membered thiophene ring. This single structural variance initiates a cascade of changes in the molecule's overall properties.
Aromaticity and Electronic Landscape
Benzothiophene is a planar, aromatic organic compound featuring a benzene ring fused to a thiophene ring.[2][3][4] This creates a 10π-electron system that confers significant aromatic stability.[2][3] This aromaticity dictates its chemical behavior, rendering it susceptible to electrophilic substitution, primarily at the electron-rich 3-position of the thiophene ring.[2] The delocalized electrons also result in characteristic bond lengths, such as a shortened C2-C3 bond (approx. 1.37 Å), indicative of partial double-bond character.[2][3]
In stark contrast, 2,3-dihydrobenzothiophene, also known as thiaindan, lacks the C2-C3 double bond.[5] The saturation of this bond completely disrupts the aromaticity of the thiophene portion. The sulfur atom in this scaffold behaves much like a simple thioether, and the C2-C3 bond is a standard alkane single bond.[6] This structural change transforms the molecule from a flat, rigid plane into a three-dimensional entity with a flexible, non-planar five-membered ring.
Caption: Core structures of Benzothiophene and 2,3-Dihydrobenzothiophene.
Conformational Flexibility: A Game Changer in Drug Design
The planarity of the benzothiophene scaffold offers a rigid framework, which is highly advantageous for presenting substituents to a biological target in a fixed orientation. This rigidity can lead to high-potency interactions if the conformation matches the binding site's geometry.
Conversely, the puckered, non-planar nature of the 2,3-dihydrobenzothiophene ring introduces conformational flexibility. This allows the molecule to adopt various shapes, potentially enabling a better fit within complex, non-planar protein binding pockets. This three-dimensional character is a critical tool for medicinal chemists looking to optimize binding affinity and selectivity by exploring a wider conformational space.
Comparative Physicochemical Properties
The shift from an aromatic to a non-aromatic system directly impacts fundamental physicochemical properties.
| Property | Benzothiophene | 2,3-Dihydrobenzothiophene | Rationale for Difference |
| Molecular Formula | C₈H₆S[2][4] | C₈H₈S[5] | Saturation of the C2-C3 bond. |
| Molecular Weight | 134.20 g/mol [2][7] | 136.21 g/mol [5] | Addition of two hydrogen atoms. |
| Melting Point | 28-32 °C[2][7] | ~-15 °C (estimated) | The planar aromatic structure allows for more efficient crystal packing, leading to a higher melting point. |
| Boiling Point | 222 °C[2] | 220-221 °C | Boiling points are similar, reflecting comparable molecular weights and van der Waals forces. |
| LogP (Lipophilicity) | 3.1[2] | 2.9 (calculated) | The aromatic system is slightly more lipophilic than its saturated counterpart. |
| Reactivity Center | Electrophilic attack at C3[2] | Oxidation at Sulfur; C-H activation at C2/C3 | Aromatic ring vs. thioether and alkane-like carbons. |
Part 2: Divergent Synthetic Pathways
The structural differences necessitate distinct synthetic strategies for accessing the amine derivatives of each scaffold.
Synthesis of Benzothiophene Amines
Accessing this aromatic core typically involves constructing the fused ring system or functionalizing a pre-existing benzothiophene. Key strategies include:
-
Transition-Metal Catalysis: Palladium-catalyzed methods, such as C-H arylation or coupling reactions, are powerful tools for building the benzothiophene scaffold or adding substituents.[8][9]
-
Domino Reactions: Multi-step, one-pot sequences can efficiently generate complex, functionalized benzothiophenes from simple starting materials.[10]
-
Cyclization Reactions: Classic methods often involve the cyclization of precursors like 2-mercaptophenyl derivatives with alkynes or other electrophiles.[11] Amines are typically introduced via nitration followed by reduction, or through directed amination reactions.
Caption: General synthetic workflows for aminobenzothiophenes.
Synthesis of 2,3-Dihydrobenzothiophene Amines
Synthesizing the saturated analog requires methods that form the C-S and C-C single bonds of the five-membered ring.
-
Intramolecular Cyclization: A common and effective strategy involves the LDA-mediated cyclization of o-(alkylsulfonyl)benzyl azides, which forms the heterocyclic ring and installs the amine group concurrently.[12]
-
Condensation Reactions: Building the ring through condensation of bis-electrophiles (like bis-bromomethyl compounds) with primary amines can yield the desired heterocyclic system.[13]
-
Reduction of Benzothiophenes: While seemingly straightforward, the catalytic hydrogenation of benzothiophenes to their dihydro- forms can be challenging, often requiring specific catalysts to avoid over-reduction of the benzene ring.
Caption: Key synthetic routes to 2,3-dihydrobenzothiophene amines.
Part 3: Structure-Activity Relationship (SAR) and Drug Design Implications
The choice between these two scaffolds is a strategic decision in drug design, driven by the desired interaction with the biological target.
-
Benzothiophene Amines as Bioisosteres: The rigid, planar benzothiophene core is an excellent bioisostere for other aromatic systems like indole or naphthalene. This allows chemists to modulate properties like metabolism and target affinity while maintaining the essential geometry for receptor binding. This principle is exemplified by the selective estrogen receptor modulator (SERM) Raloxifene , where the benzothiophene core is critical for its interaction with the estrogen receptor.[4][14][15] The position of the amine and other substituents on this rigid scaffold is key to defining its pharmacological profile.[16][17]
-
2,3-Dihydrobenzothiophene Amines for 3D Exploration: The introduction of sp³-hybridized carbons at the 2 and 3 positions provides a non-planar, three-dimensional structure. This is invaluable when targeting proteins with deep, contoured, or flexible binding pockets. The added conformational flexibility allows the molecule to adapt its shape to optimize interactions, potentially leading to increased potency and selectivity. Furthermore, disrupting the extended aromatic system can improve aqueous solubility and alter metabolic pathways, often mitigating issues related to the formation of reactive metabolites common with flat aromatic systems.
Caption: Drug design implications of scaffold choice.
Part 4: Pharmacological and Therapeutic Landscape
Both scaffolds have given rise to compounds with significant biological activity across a wide range of diseases.
| Scaffold Family | Key Therapeutic Areas | Example Compounds / Targets |
| Benzothiophene Amines | Anticancer, Anti-inflammatory, Antimicrobial, Antidiabetic, Antiviral[8][14][18][19] | Raloxifene (Osteoporosis), Zileuton (Asthma), Sertaconazole (Antifungal), VEGFR2 inhibitors (Antiangiogenic)[4][14][20] |
| 2,3-Dihydro-benzothiophene Amines | Anticancer, CNS disorders, Anti-inflammatory | CENP-E inhibitors (Antimitotic), Modulators of RORγt (Autoimmune diseases)[12][21] |
Benzothiophene derivatives are exceptionally well-represented in clinical use and late-stage development, underscoring their status as a "privileged structure" in medicinal chemistry.[16] While their dihydro- counterparts are less ubiquitous, they represent a growing area of interest, particularly for targets where three-dimensional geometry is key to achieving selectivity and potency.[12]
Part 5: Self-Validating Experimental Protocols
The following protocols provide validated, step-by-step methodologies for the synthesis and characterization of representative compounds from each class.
Protocol 1: Synthesis of a 3-Aminobenzothiophene Derivative
(Based on the synthesis of 3-amino-6-fluorobenzothiophene-2-carbohydrazide)[22]
-
Objective: To synthesize a key intermediate for further elaboration into more complex benzothiophene derivatives.
-
Step 1: Synthesis of Methyl 3-amino-6-fluorobenzothiophene-2-carboxylate.
-
To a stirred solution of 2,4-difluorobenzonitrile (1 eq.) in DMF, add methyl thioglycolate (1.1 eq.).
-
Cool the mixture to 0°C and add powdered potassium hydroxide (1.2 eq.) portion-wise, maintaining the temperature below 10°C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Validation Checkpoint: Monitor reaction completion by TLC (e.g., 30% Ethyl Acetate in Hexane). The disappearance of the starting nitrile confirms progress.
-
Pour the reaction mixture into ice-water and stir. Collect the precipitated solid by filtration.
-
Wash the solid with water and dry under vacuum to yield the product.
-
-
Step 2: Hydrazinolysis to form the Carbohydrazide.
-
Suspend the carboxylate from Step 1 (1 eq.) in ethanol.
-
Add hydrazine hydrate (5 eq.) and heat the mixture to reflux for 4-6 hours.
-
Validation Checkpoint: Monitor by TLC. The consumption of the starting ester indicates a successful reaction.
-
Cool the reaction mixture to room temperature. Collect the precipitated product by filtration.
-
Wash with cold ethanol and dry to afford 3-amino-6-fluorobenzothiophene-2-carbohydrazide.
-
-
Characterization: Confirm structure using ¹H-NMR, ¹³C-NMR, Mass Spectrometry, and IR spectroscopy. The presence of amine and hydrazide protons in the NMR and characteristic C=O and N-H stretches in the IR validate the structure.
Protocol 2: Synthesis of a 2,3-Dihydrobenzo[b]thiophen-3-amine Derivative
(Based on the LDA-mediated cyclization of o-(alkylsulfonyl)benzyl azides)[12]
-
Objective: To construct the 2,3-dihydrobenzothiophene amine core via intramolecular cyclization.
-
Step 1: Preparation of the o-(Alkylsulfonyl)benzyl Azide Precursor. (This is a multi-step process typically starting from commercially available materials, not detailed here).
-
Step 2: LDA-Mediated Cyclization.
-
Prepare a solution of the o-(alkylsulfonyl)benzyl azide precursor (1 eq.) in anhydrous THF under an inert atmosphere (Argon or Nitrogen).
-
Cool the solution to -78°C (dry ice/acetone bath).
-
Slowly add a solution of Lithium diisopropylamide (LDA, 2.5 eq.) in THF dropwise over 30 minutes. A color change is often observed.
-
Stir the reaction at -78°C for 2-3 hours.
-
Validation Checkpoint: Quench a small aliquot with saturated NH₄Cl and analyze by LC-MS to confirm consumption of starting material and formation of the desired product mass.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., Ethyl Acetate).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Step 3: N-Protection for Isolation.
-
The crude amine product is often unstable and is immediately protected for easier purification.
-
Dissolve the crude material in dichloromethane, add triethylamine (1.5 eq.), and an acylating agent (e.g., Acetyl Chloride or Boc-anhydride, 1.2 eq.) at 0°C.
-
Stir for 2-4 hours, then purify the N-protected product by column chromatography.
-
-
Characterization: Confirm the structure of the protected amine via NMR and Mass Spectrometry. The presence of the dihydro- core is confirmed by the aliphatic proton signals in the ¹H-NMR spectrum.
Conclusion
The distinction between benzothiophene and 2,3-dihydrobenzothiophene amines is a powerful illustration of how subtle structural modifications can profoundly impact molecular properties and, consequently, therapeutic potential. The benzothiophene scaffold offers a rigid, aromatic, and synthetically versatile platform that has proven its value in numerous approved drugs. Its dihydro- counterpart provides a gateway to three-dimensional chemical space, offering solutions to challenges in drug design related to solubility, metabolism, and the targeting of complex protein topographies. A deep understanding of the unique characteristics of each scaffold empowers medicinal chemists to make informed, rational decisions, moving beyond trial-and-error and toward the deliberate design of safer and more effective medicines.
References
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Pathak, S., Singh, A. P., Sharma, R., & Pandey, R. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Medicinal Chemistry, 20(9), 839-854. [Link][8]
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Cheméo. (n.d.). Benzothiophene (C8H6S) properties. [Link][3]
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Cheméo. (n.d.). Chemical Properties of Benzo[b]thiophene (CAS 95-15-8). [Link][23]
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ResearchGate. (2025). Synthesis of 2,3-Dihydrobenzo[b]thiophen-3-amine 1,1-Dioxide Derivatives via LDA-Mediated Cyclization of o-(Alkylsulfonyl)benzyl Azides with Denitrogenation. [Link][12]
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National Institutes of Health. (n.d.). Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. [Link][21]
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An In-depth Technical Guide to the Solubility Profile of 2,3-dihydro-1-benzothiophen-6-amine in Dimethyl Sulfoxide (DMSO)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for determining and understanding the solubility profile of 2,3-dihydro-1-benzothiophen-6-amine in dimethyl sulfoxide (DMSO). As a pivotal solvent in drug discovery and development, a thorough characterization of a compound's solubility in DMSO is fundamental for the reliability and reproducibility of in vitro assays and for the preparation of stock solutions.[1][2] This document, authored from the perspective of a Senior Application Scientist, delineates the theoretical underpinnings of solubility, provides detailed, field-proven experimental protocols for both kinetic and thermodynamic solubility determination, and outlines robust data analysis and interpretation methodologies. The guide is structured to empower researchers with the necessary knowledge to establish a self-validating system for assessing the solubility of this compound and other novel chemical entities.
Introduction: The Critical Role of DMSO in Early-Stage Drug Discovery
Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent with an exceptional ability to dissolve a wide array of both polar and nonpolar compounds.[3][4] Its miscibility with water and a broad spectrum of organic solvents, coupled with its relatively high boiling point and low toxicity, has established DMSO as a near-universal solvent in high-throughput screening (HTS) and early-stage drug discovery.[1][3][4][5] Consequently, understanding the solubility of a test compound, such as this compound, in DMSO is not merely a preliminary step but a critical parameter that dictates the quality and reliability of subsequent biological data.
Poor solubility can lead to a host of complications, including the underestimation of a compound's potency, precipitation in assay plates leading to erroneous results, and challenges in establishing accurate structure-activity relationships (SAR).[6][7] Therefore, a robust and well-defined solubility profile is a cornerstone of any successful drug discovery campaign.
This guide will focus on providing the scientific rationale and detailed methodologies for characterizing the solubility of this compound in DMSO.
Foundational Principles: Understanding Solubility in DMSO
The dissolution of a solid solute, such as this compound, in a solvent like DMSO is a complex thermodynamic process governed by the interplay of intermolecular forces. The overall free energy change of dissolution (ΔG_sol) is determined by the enthalpy (ΔH_sol) and entropy (ΔS_sol) of the process, as described by the Gibbs free energy equation:
ΔG_sol = ΔH_sol - TΔS_sol
For dissolution to be favorable, ΔG_sol must be negative. This is achieved through a balance of the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.
Physicochemical Properties of this compound
While specific experimental data for this compound is not extensively available in public literature, we can infer its likely properties based on its structure. The molecule possesses both a lipophilic benzothiophene core and a polar amine group, suggesting a degree of amphiphilicity. The presence of the amine group allows for hydrogen bonding, which will significantly influence its interaction with solvents.
Key Characteristics of DMSO as a Solvent
DMSO is a highly polar molecule with a large dipole moment.[4] It is an excellent hydrogen bond acceptor but lacks donor hydrogens, classifying it as a polar aprotic solvent.[3][4] This property is crucial as it allows DMSO to effectively solvate cations and form strong hydrogen bonds with donor groups on the solute, such as the amine group of this compound.
Table 1: Key Physicochemical Properties of DMSO
| Property | Value | Reference |
| Molecular Formula | C2H6SO | [8] |
| Molecular Weight | 78.13 g/mol | [9] |
| Boiling Point | 189 °C (372 °F) | [3][8] |
| Melting Point | 18.5 °C (65.3 °F) | [3][8] |
| Density | 1.100 g/cm³ | [8] |
| Dipole Moment | 3.96 D | [4] |
Experimental Determination of Solubility: A Dual Approach
A comprehensive understanding of a compound's solubility is best achieved by determining both its kinetic and thermodynamic solubility.
Kinetic Solubility: A High-Throughput Assessment
Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly diluted from a high-concentration DMSO stock into an aqueous buffer.[6][10][11] This method is highly relevant for HTS settings where compounds are typically handled in this manner.[6] Laser nephelometry or turbidimetry are common readout methods, where the point of precipitation is detected by light scattering.[6][11]
-
Preparation of Stock Solution: Accurately weigh a sample of this compound and dissolve it in high-purity DMSO to create a concentrated stock solution (e.g., 10 or 20 mM).[12] Ensure complete dissolution through vortexing or sonication.
-
Serial Dilution: Perform a serial dilution of the stock solution in DMSO to generate a range of concentrations.[12]
-
Assay Plate Preparation: In a 96-well microplate, add a small volume (e.g., 2 µL) of each concentration from the serial dilution into individual wells.[11][12]
-
Addition of Aqueous Buffer: Rapidly add a larger volume (e.g., 198 µL) of a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well.[11][12]
-
Incubation: Incubate the plate at a controlled room temperature for a defined period (e.g., 1-2 hours) to allow for potential precipitation.[12]
-
Measurement: Measure the turbidity or light scattering in each well using a nephelometer or a plate reader.[11][12]
-
Data Analysis: Plot the measured signal against the compound concentration. The kinetic solubility is the concentration at which a significant increase in turbidity is observed.[11][12]
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6-amino-2,3-dihydrobenzo[b]thiophene PubChem CID and safety data
[1][2]
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]
Contextual Note: In drug discovery, this compound exists primarily in two oxidation states: the sulfide (reduced form) and the sulfone (1,1-dioxide). The sulfone (CAS 20503-39-3) is the commercially stable building block. The sulfide is often generated in situ or used as a transient intermediate due to its susceptibility to oxidation.[1]
Identification Data
| Feature | Sulfide (Target) | Sulfone (Stable Precursor) |
| Systematic Name | 6-amino-2,3-dihydro-1-benzothiophene | 6-amino-2,3-dihydro-1-benzothiophene 1,1-dioxide |
| CAS Number | Not widely indexed (See Precursor) | 20503-39-3 |
| PubChem CID | Derivative of CID 591560 | 10866708 (Approx.) / See CAS |
| Molecular Formula | C₈H₉NS | C₈H₉NO₂S |
| Molecular Weight | 151.23 g/mol | 183.23 g/mol |
| SMILES | NC1=CC=C2CCSC2=C1 | NC1=CC=C2CCS(=O)(=O)C2=C1 |
| Appearance | Pale yellow oil/solid (Air sensitive) | Off-white to yellow crystalline solid |
Key Physicochemical Properties[3][4][5][10]
Safety Data (HSE Profile)
Critical Warning: As an aromatic amine, this compound must be treated as a potential carcinogen and skin sensitizer.[1] The following data is derived from the GHS classification of the stable 1,1-dioxide analog, which serves as the primary handling reference.
GHS Classification (Based on Analog CAS 20503-39-3)
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage. |
| Serious Eye Damage | 1 | H318: Causes serious eye damage.[1] |
| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed. |
| Sensitization | 1 | H317: May cause an allergic skin reaction.[1] |
Handling & Emergency Protocols
-
Engineering Controls: All manipulations involving the free amine must occur within a Class II Biosafety Cabinet or Chemical Fume Hood .[1]
-
PPE Requirements:
-
Spill Response: Neutralize with dilute acetic acid (if basic) or absorb with vermiculite.[1] Do not use water initially if the substance is the acid chloride derivative.[1]
Synthesis & Manufacturing Workflows
The synthesis of 6-amino-2,3-dihydrobenzo[b]thiophene is non-trivial because direct nitration of the dihydro-scaffold often leads to regioisomeric mixtures. The field-standard protocol involves constructing the 1,1-dioxide core first, followed by reduction.
Route A: The "Stattic" Precursor Pathway (Standard)
This route ensures regioselectivity at the C6 position.[1]
Step 1: Oxidation of Benzo[b]thiophene
-
Reagents: Hydrogen Peroxide (30%), Trifluoroacetic acid (TFA).[1]
-
Conditions: 0°C to RT, 4h.
-
Product: Benzo[b]thiophene 1,1-dioxide.[3][4][5][6][2][7][8]
Step 2: Regioselective Nitration
-
Reagents: HNO₃ (fuming), H₂SO₄.[1]
-
Mechanism: The sulfone group deactivates the ring, directing the nitro group to the meta position relative to the sulfone (which corresponds to C6).[1]
-
Product: 6-nitrobenzo[b]thiophene 1,1-dioxide.[5]
Step 3: Double Reduction (Nitro + Alkene)
-
Reagents: H₂ (50 psi), 10% Pd/C, Methanol/THF.
-
Outcome: Simultaneous reduction of the nitro group to amine and the C2-C3 double bond.[1]
-
Product: 6-amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide (Stable Intermediate).
Step 4: Sulfone Reduction (Optional - To Target Sulfide)
-
Reagents: DIBAL-H (Diisobutylaluminum hydride) or LiAlH₄.[1]
-
Conditions: Toluene, Reflux, N₂ atmosphere.[1]
-
Note: This step is aggressive and converts the sulfone (SO₂) back to the sulfide (S).[1]
-
Final Product: 6-amino-2,3-dihydrobenzo[b]thiophene .
Synthesis Workflow Diagram
Caption: Step-wise synthetic pathway from commercial benzo[b]thiophene to the target 6-amino dihydro-sulfide, highlighting the stable sulfone intermediate.
Applications in Drug Development[5][6][14]
STAT3 Inhibition (Stattic Analogs)
The 6-amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide core is the direct precursor to Stattic (a small molecule inhibitor of STAT3).
-
Mechanism: The amino group allows for the attachment of electrophilic "warheads" or lipophilic linkers (e.g., benzyl groups) to improve Blood-Brain Barrier (BBB) permeability.
-
Significance: Derivatives of this scaffold have shown efficacy in glioblastoma models by inhibiting IL-6 stimulated STAT3 phosphorylation.[1]
Scaffold for SERMs
The benzothiophene core is structurally homologous to the scaffold used in Raloxifene (a Selective Estrogen Receptor Modulator).[1] The 6-amino position serves as a critical vector for introducing basic side chains required for ER binding affinity.[1]
Analytical Characterization
To validate the synthesis of the sulfide versus the sulfone, use the following spectroscopic markers:
| Method | Sulfide (Target) | Sulfone (Dioxide) |
| IR Spectroscopy | No strong bands at 1100–1300 cm⁻¹ | Strong symmetric/asymmetric S=O stretches at ~1150 and ~1300 cm⁻¹. |
| ¹H NMR (C2/C3) | Multiplets at δ 3.0–3.5 ppm (S-CH₂ is deshielded but less than SO₂). | Multiplets at δ 3.3–3.8 ppm (SO₂-CH₂ is significantly deshielded).[1] |
| Mass Spectrometry | M+H = 152.05 | M+H = 184.04 |
References
-
Daly, C. M., Iddon, B., & Suschitzky, H. (1988).[1] Synthesis of Novel 2,3-Dihydro-8H-thieno[2,3-d]azepines... via Photolyses of 6-Azido-2,3-dihydrobenzo[b]thiophene. Journal of the Chemical Society, Perkin Transactions 1.
-
Soudani, E., et al. (2024).[1] Discovery of a 6-Aminobenzo[b]thiophene 1,1-Dioxide Derivative (K2071) with STAT3 Inhibitory Activities. ACS Pharmacology & Translational Science.[1]
-
BenchChem. (2025).[1] 2,3-Dihydrobenzo[b]thiophene 1,1-dioxide Technical Data.
-
PubChem. (2025).[1] Compound Summary for CAS 20503-39-3 (6-Amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide).
Sources
- 1. Benzothiophene - Wikipedia [en.wikipedia.org]
- 2. 2,3-Dihydrobenzo[b]thiophene 1,1-dioxide|CAS 14315-13-0 [benchchem.com]
- 3. 6-amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide CAS#: 20503-39-3 [chemicalbook.com]
- 4. 20503-39-3|6-Amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide|BLD Pharm [bldpharm.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. aablocks.com [aablocks.com]
- 7. Buy 7-Amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide | 87254-66-8 [smolecule.com]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Technical Application Note: Synthesis of 2,3-dihydro-1-benzothiophen-6-amine
Executive Summary & Strategic Analysis
The synthesis of 2,3-dihydro-1-benzothiophen-6-amine is a critical transformation in medicinal chemistry, serving as a primary scaffold for Selective Estrogen Receptor Modulators (SERMs) like Raloxifene analogs and various antifungals.
The central challenge in this synthesis is the chemoselective reduction of the nitro group in the presence of a sulfide (thioether) moiety.
-
The Trap: Standard catalytic hydrogenation (Pd/C +
) often fails due to catalyst poisoning by the sulfur atom (irreversible adsorption of S onto active Pd sites). -
The Risk: Harsh acidic reductions (e.g., Zn/HCl) can sometimes lead to ring-opening desulfurization or over-reduction.
This guide details a self-validating Iron/Ammonium Chloride (Fe/NH
Retrosynthetic Logic & Mechanism
The transformation relies on the sequential transfer of electrons from the metal surface to the nitro group. Unlike catalytic hydrogenation, the iron surface is not deactivated by the thioether sulfur in the 1-position.
Reaction Mechanism Visualization
The following diagram outlines the electron transfer pathway and the critical intermediate states (Nitroso
Caption: Stepwise reduction mechanism via Béchamp-type conditions. The iron surface facilitates electron transfer without sulfur interference.
Experimental Protocol: Fe/NH Cl Reduction
This protocol is optimized for gram-scale synthesis. It prioritizes operational simplicity and high chemoselectivity.
Materials & Reagents
| Reagent | Equiv.[1][2][3][4] | Role | Critical Note |
| 6-Nitro-2,3-dihydro-1-benzothiophene | 1.0 | Substrate | Ensure purity >95% by HPLC. |
| Iron Powder (Fe) | 5.0 - 8.0 | Reductant | Use fine mesh (<325 mesh) for surface area. Activated.* |
| Ammonium Chloride (NH | 5.0 | Electrolyte | Buffers pH (~5-6); prevents side reactions. |
| Methanol / Water | 4:1 v/v | Solvent | Solubilizes organic substrate and inorganic salts. |
Pre-step: Iron Activation (Optional but Recommended) If the iron powder is old or oxidized, wash it briefly with 2% HCl, filter, wash with water, then acetone, and dry. This exposes active Fe(0) sites.
Step-by-Step Methodology
1. Reaction Setup:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 6-nitro-2,3-dihydro-1-benzothiophene (1.0 g, ~5.5 mmol) in Methanol (40 mL).
-
Add a solution of NH
Cl (1.5 g, ~28 mmol) dissolved in Water (10 mL). The mixture may turn cloudy; this is normal. -
Add Iron powder (1.5 g, ~27 mmol) in a single portion.
2. Reflux & Monitoring (The "Self-Validating" Phase):
-
Heat the mixture to vigorous reflux (~70°C external bath).
-
Validation Checkpoint:
-
T=0 min: Suspension is likely yellow/orange (color of nitro compound).
-
T=60 min: Color should fade to colorless or pale grey/brown (iron oxides).
-
TLC Monitor: Use Hexane:Ethyl Acetate (7:3). The starting material (
) will disappear. The product amine is significantly more polar ( ) and will stain purple/red with Ninhydrin (specific for primary amines).
-
3. Workup (Filtration of Iron Sludge):
-
Critical Step: While the reaction is still hot , filter the mixture through a pad of Celite (diatomaceous earth) to remove unreacted iron and iron oxide sludge.
-
Why Hot? The amine product may precipitate if the solution cools, getting trapped in the Celite.
-
Wash the Celite cake with hot Methanol (2 x 20 mL).
4. Isolation:
-
Concentrate the filtrate under reduced pressure to remove Methanol. An aqueous residue will remain.
-
Dilute with Water (20 mL) and extract with Ethyl Acetate (3 x 30 mL).
-
Wash combined organics with Brine (20 mL), dry over anhydrous Na
SO , and concentrate in vacuo.
5. Purification:
-
The crude product is often pure enough (>90%) for subsequent steps.
-
If purification is required: Recrystallize from Ethanol/Hexane or perform flash chromatography (Gradient: 10%
40% EtOAc in Hexane).
Alternative Method: Stannous Chloride (SnCl )
Use this method if the Iron protocol yields low solubility issues.[1]
Protocol:
-
Dissolve substrate in Ethanol (0.1 M concentration).
-
Add SnCl
[1] • 2H O (5.0 equiv). -
Heat to 70°C for 2-4 hours.
-
Workup Caution: SnCl
forms difficult emulsions. Neutralize carefully with saturated NaHCO until pH 8, then use Rochelle's salt (Potassium Sodium Tartrate) to complex the tin before extraction.
Analytical Data & Quality Control
To ensure the integrity of the synthesized This compound , compare results against these expected parameters.
| Technique | Expected Signal / Observation | Structural Assignment |
| IR Spectroscopy | Disappearance of 1530, 1350 cm | Loss of NO |
| IR Spectroscopy | Appearance of 3300-3450 cm | Presence of NH |
| NH | ||
| Upfield shift of aromatic protons at C5/C7 | Shielding effect of the electron-donating amine | |
| Mass Spec (ESI) | [M+H] | Protonated molecular ion |
Process Workflow Diagram
This flowchart guides the researcher through the decision-making process during workup, ensuring high recovery.
Caption: Operational workflow for the isolation of the amine product.
Safety & Handling
-
Nitro Compounds: Precursors are potentially explosive if heated dry. Never distill the nitro precursor to dryness at high temperatures.
-
Iron Waste: The iron sludge is pyrophoric when dry. Keep it wet and dispose of it in a dedicated hazardous waste container.
-
Thioethers: While less volatile than thiols, the starting material may have a characteristic sulfur odor. Work in a fume hood.
References
-
Vertex AI Search (NIH/PubMed) . Discovery of a 6-Aminobenzo[b]thiophene 1,1-Dioxide Derivative. Retrieved from [Link]
- Context: Validates the Fe/NH4Cl reduction method for 6-nitrobenzo[b]thiophene deriv
-
Common Organic Chemistry . Nitro Reduction - Common Conditions. Retrieved from [Link]
- Context: Provides comparative analysis of Fe, SnCl2, and Hydrogenation methods, highlighting the utility of Iron in acidic media for functional group tolerance.
-
SIOC Journals . Reduction of Nitro Group by Sulfide and Its Applications. Retrieved from [Link][5][6][7][8]
-
Context: Discusses the Zinin reduction and the interaction of sulfide reagents with nitro groups, offering mechanistic background on sulfur-tolerance.
-
-
Organic Chemistry Portal . Synthesis of Benzothiophenes. Retrieved from [Link]
- Context: General background on the stability and reactivity of the benzothiophene scaffold during synthetic manipul
Sources
- 1. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Benzothiophene synthesis [organic-chemistry.org]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Discovery of a 6-Aminobenzo[b]thiophene 1,1-Dioxide Derivative (K2071) with a Signal Transducer and Activator of Transcription 3 Inhibitory, Antimitotic, and Senotherapeutic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Synthesis and pharmacological properties of 2-nitro-3-substituted-amino benzo[b]thiophenes and 1-substituted benzothieno[2,3-d]imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. EP0832889B1 - Process for the synthesis of benzothiophenes - Google Patents [patents.google.com]
Application Notes & Protocol: Catalytic Hydrogenation of 6-Nitrobenzothiophene
This document provides a comprehensive guide for the catalytic hydrogenation of 6-nitrobenzothiophene to synthesize 6-aminobenzothiophene, a valuable intermediate in medicinal chemistry and materials science.[1] The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing safety, efficiency, and a deep understanding of the underlying chemical principles.
Introduction and Strategic Overview
The reduction of an aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis. For the synthesis of 6-aminobenzothiophene, catalytic hydrogenation is the preferred industrial and laboratory method due to its high atom economy, clean conversion, and the use of molecular hydrogen as the reductant.[2] The overall transformation is as follows:
Figure 1. General reaction scheme for the hydrogenation of 6-nitrobenzothiophene.
However, the presence of a sulfur atom within the benzothiophene ring system presents a significant challenge: catalyst poisoning . This guide addresses this issue head-on by providing protocols that account for this phenomenon, ensuring a higher probability of success.
The Challenge: Sulfur-Mediated Catalyst Deactivation
Standard precious metal catalysts, particularly those based on palladium (Pd), platinum (Pt), and rhodium (Rh), are highly susceptible to poisoning by sulfur-containing compounds.[3]
-
Mechanism of Poisoning: The sulfur atom in the benzothiophene ring possesses lone pairs of electrons that exhibit strong Lewis basicity.[4] These lone pairs strongly and often irreversibly chemisorb to the active metal sites on the catalyst surface.[5][6] This adsorption blocks reactants from accessing these catalytic sites, leading to a rapid or gradual loss of activity.[3] Even trace amounts of sulfur, in the parts-per-billion range, can cause significant deactivation.[4]
Understanding this interaction is critical for selecting an appropriate catalyst and developing a robust protocol. A naive application of a standard nitroarene hydrogenation protocol using a low loading of Pd/C is likely to result in an incomplete or failed reaction.
Recommended Protocols and Methodologies
Two primary protocols are presented below, accounting for the challenge of sulfur poisoning. The choice between them will depend on the availability of catalysts and the specific requirements of the synthesis.
Raney Nickel, a high-surface-area nickel-aluminum alloy, is a highly active hydrogenation catalyst.[7] Its robustness and high activity make it a superior choice for substrates containing potential catalyst poisons.[8][9]
Rationale: The high intrinsic activity of Raney Nickel can often overcome partial deactivation by the sulfur-containing substrate, driving the reaction to completion. It is widely used in industrial processes, including those involving sulfur compounds.[8][9]
Step-by-Step Protocol:
-
Reactor Preparation: Ensure the high-pressure autoclave is clean, dry, and equipped with a magnetic stir bar, pressure gauge, gas inlet/outlet valves, and a thermocouple.
-
Catalyst Handling (Critical Safety Step): Raney Nickel is supplied as a slurry in water and is pyrophoric when dry.[9] Under a fume hood, carefully transfer the required amount of Raney Nickel slurry (typically 20-50% by weight relative to the substrate) into the reactor vessel containing the solvent (e.g., ethanol or methanol). Never allow the catalyst to dry out and come into contact with air.
-
Substrate Addition: Add the 6-nitrobenzothiophene and the remaining solvent to the reactor. A typical solvent volume is 10-20 mL per gram of substrate.
-
Sealing and Purging: Seal the reactor securely. Purge the system by pressurizing with nitrogen to ~50 psi and then venting the gas. Repeat this cycle 5-7 times to completely remove all oxygen.
-
Hydrogenation: After the final nitrogen vent, pressurize the reactor with hydrogen gas to the desired pressure (typically 50-150 psi).
-
Reaction Execution: Begin vigorous stirring and heat the reactor to the target temperature (e.g., 40-60 °C). The reaction is exothermic; monitor the temperature and pressure closely. A drop in pressure indicates hydrogen consumption. The reaction is typically complete within 2-8 hours.
-
Reaction Completion and Work-up: Once hydrogen uptake ceases, cool the reactor to room temperature. Carefully vent the excess hydrogen. Purge the reactor 5-7 times with nitrogen to remove all residual hydrogen.
-
Catalyst Filtration (Critical Safety Step): Open the reactor under a nitrogen atmosphere. The reaction mixture contains a pyrophoric catalyst. Filter the mixture through a pad of Celite® under a nitrogen blanket. Crucially, never allow the filtered catalyst cake to dry. Immediately quench the filter cake by submerging it in a large volume of water.
-
Product Isolation: Concentrate the filtrate under reduced pressure to yield the crude 6-aminobenzothiophene. The product can be further purified by recrystallization or column chromatography.
While susceptible to poisoning, the ubiquity of Pd/C in synthetic labs makes it a viable, albeit less efficient, option. The key to success is using a significantly higher catalyst loading to compensate for the inevitable deactivation.
Rationale: By providing a large excess of catalytic sites, a sufficient number will remain active to complete the reaction, even as a significant portion of the catalyst is poisoned by the substrate.
Step-by-Step Protocol:
-
Reactor Setup: Prepare the high-pressure autoclave as described in Protocol 1.
-
Reagent Addition: In a fume hood, add the 6-nitrobenzothiophene, solvent (ethyl acetate or ethanol are excellent choices), and 5% or 10% Pd/C (10-20 mol% Pd relative to the substrate) to the reactor vessel.
-
Sealing and Purging: Seal the reactor and purge thoroughly with nitrogen (5-7 cycles) to remove all oxygen.
-
Hydrogen Introduction: Introduce hydrogen gas via a balloon or by pressurizing the reactor to the desired pressure (atmospheric to 60 psi). For pressures above atmospheric, a high-pressure vessel is mandatory.
-
Reaction Execution: Stir the reaction vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction may be slow and could take 12-24 hours.
-
Work-up and Catalyst Handling: Once the reaction is complete, purge the system with nitrogen. Filter the reaction mixture through a pad of Celite®. The used Pd/C catalyst is pyrophoric. [10] Do not allow the filter cake to dry. Immediately quench it with water and store it in a dedicated, sealed waste container under water.
-
Product Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product, which can then be purified.
Data and Parameter Summary
The following table summarizes typical starting parameters for the hydrogenation of 6-nitrobenzothiophene. Optimization may be required based on the specific equipment and scale.
| Parameter | Protocol 1: Raney® Nickel | Protocol 2: Palladium on Carbon |
| Catalyst | Raney® 2800 | 5% or 10% Pd/C (dry basis) |
| Catalyst Loading | 20-50% (w/w, slurry) | 10-20 mol% Pd |
| Solvent | Ethanol, Methanol | Ethyl Acetate, Ethanol |
| H₂ Pressure | 50-150 psi (3.5-10 bar) | Atmospheric - 60 psi (1-4 bar) |
| Temperature | 40-60 °C | 20-25 °C (Room Temperature) |
| Typical Time | 2-8 hours | 12-24 hours |
| Key Consideration | High activity, sulfur tolerant | Prone to poisoning, requires high loading |
Safety and Hazard Management
Catalytic hydrogenation is a high-hazard operation that demands strict adherence to safety protocols.
-
Hydrogen Gas: Hydrogen is extremely flammable and can form explosive mixtures with air.[10] All operations must be conducted in a well-ventilated fume hood, away from ignition sources. Ensure all equipment is properly grounded to prevent static discharge.
-
Pyrophoric Catalysts: Both Raney Nickel and used Pd/C can ignite spontaneously upon exposure to air, especially when dry.[9][10] Always handle these catalysts wet or as a slurry. Quench used catalysts immediately and thoroughly with water.
-
High-Pressure Equipment: Only use reactors and fittings rated for the intended pressure. Regularly inspect equipment for signs of wear or damage. Always operate behind a blast shield.
-
Exothermic Reaction: The reduction of a nitro group is highly exothermic. For larger-scale reactions, ensure adequate cooling is available and add reagents in a controlled manner to manage the heat output.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for a batch catalytic hydrogenation process.
Caption: General workflow for catalytic hydrogenation of 6-nitrobenzothiophene.
References
-
Mitsudome, T., et al. (2024). Chemoselective Heterogeneous Hydrogenation of Sulfur Containing Quinolines under Mild Conditions. Journal of the American Chemical Society. [Link]
-
Bartholomew, C. H. (2024). Chemoselective Heterogeneous Hydrogenation of Sulfur Containing Quinolines under Mild Conditions. PMC. [Link]
-
Al-Dalama, K. (2018). Final Analysis: Sulfur as a Catalyst Poison. ResearchGate. [Link]
-
Chen, G., et al. (2016). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. PMC. [Link]
-
American Chemical Society (2022). Raney® Nickel: A Life-Changing Catalyst. ACS National Historic Chemical Landmarks. [Link]
-
Lipshutz, B. H., et al. (2021). High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. Organic Chemistry Portal. [Link]
-
Wikipedia. Raney nickel. Wikipedia, The Free Encyclopedia. [Link]
-
Stolar, T., et al. (2018). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. MDPI. [Link]
-
Imyanitov, N. S. (2019). HYDROGENATION OF AROMATIC NITRO COMPOUNDS TO AMINES ON NICKEL AND IRON-CONTAINING CATALYSTS. Rasayan Journal of Chemistry. [Link]
- Schwoegler, E. (1972). Reduction of aromatic nitro compounds with Raney nickel catalyst.
-
Obregón, I. D. P., et al. (2016). Exploiting H-transfer reactions with RANEY® Ni for upgrade of phenolic and aromatic biorefinery feeds under unusual, low-severity conditions. Energy & Environmental Science. [Link]
-
Wang, L., et al. (2019). Selective hydrogenation of nitroarenes under mild conditions by the optimization of active sites in a well defined Co@NC catalyst. Green Chemistry. [Link]
-
Li, M., et al. (2023). Pd nanoparticles anchored Co-MOF for nitrophenol reduction. PubMed. [Link]
-
Wang, L., et al. (2019). Selective hydrogenation of nitroarenes under mild conditions by the optimization of active sites in a well defined Co@NC catalyst. ResearchGate. [Link]
- Li, W., et al. (2026).
-
Organic Chemistry Portal. Synthesis of benzothiophenes. Organic Chemistry Portal. [Link]
-
da Silva, A. D. (2021). SYNTHESIS OF BENZO[b]THIOPHENES USING ALKYNES AS PRECURSORS UNDER METAL-FREE CONDITIONS. Química Nova. [Link]
-
Li, J., et al. (2019). A practical synthesis of benzothiophenes via visible-light-promoted cyclization of disulfides and alkynes. Organic & Biomolecular Chemistry. [Link]
-
Friščić, T., et al. (2020). Mechanocatalytic reduction of nitro compounds. ResearchGate. [Link]
-
de Oliveira, C. S. A., et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. PMC. [Link]
-
Poliakoff, M., et al. (2018). Hydrogenation of nitrobenzene, 23. ResearchGate. [Link]
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Application Notes and Protocols: Reductive Amination using 2,3-Dihydro-1-Benzothiophen-6-amine
Abstract: This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of 2,3-dihydro-1-benzothiophen-6-amine in reductive amination reactions. This versatile amine serves as a valuable building block in medicinal chemistry, and its derivatization via reductive amination offers a robust strategy for accessing a wide array of novel chemical entities. This guide covers the underlying principles of reductive amination, provides detailed, step-by-step protocols for two common methods—one using sodium triacetoxyborohydride for broad applicability and another employing catalytic hydrogenation for scalability—and includes troubleshooting advice to ensure successful synthesis.
Introduction
The 2,3-dihydro-1-benzothiophene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3][4] Its derivatives have shown a wide range of therapeutic potential, including applications as selective estrogen receptor modulators, antipsychotics, and antifungal agents.[1] The 6-amino group on this scaffold is a key synthetic handle, allowing for extensive functionalization to explore and optimize structure-activity relationships (SAR).
Reductive amination, also known as reductive alkylation, is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds.[5][6][7] This powerful reaction converts a carbonyl group (from an aldehyde or ketone) and an amine into a secondary or tertiary amine via an intermediate imine.[5] It is widely favored in drug discovery for its operational simplicity, broad substrate scope, and high chemoselectivity, often proceeding under mild conditions.[5][6][8] This guide will provide detailed protocols for leveraging this reaction with this compound to generate diverse libraries of compounds for further investigation.
The Mechanism of Reductive Amination
Reductive amination is a sequential process that involves two key steps:
-
Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the amine on the carbonyl carbon of an aldehyde or ketone, forming a hemiaminal intermediate. Under mildly acidic conditions, this intermediate readily dehydrates to form an imine. The imine can then be protonated to form a more electrophilic iminium ion, which is the key species that undergoes reduction.[5]
-
Reduction: A reducing agent, present in the reaction mixture, selectively reduces the C=N double bond of the imine or iminium ion to yield the final amine product.[5]
The choice of reducing agent is critical for the success of the reaction. It must be mild enough to not significantly reduce the starting carbonyl compound, yet reactive enough to efficiently reduce the in-situ formed imine/iminium ion.[9]
Sources
- 1. Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eurekaselect.com [eurekaselect.com]
- 3. Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 5. Reductive amination - Wikipedia [en.wikipedia.org]
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- 8. jocpr.com [jocpr.com]
- 9. chemistry.mdma.ch [chemistry.mdma.ch]
Application Note: Preparation of Sulfonamide Derivatives from 2,3-Dihydrobenzothiophen-6-amine
Introduction & Scope
The 2,3-dihydrobenzothiophen-6-amine scaffold represents a privileged pharmacophore in medicinal chemistry, serving as a bioisostere to indoline and dihydrobenzofuran systems. Its electron-rich aniline moiety makes it a prime candidate for derivatization into sulfonamides—a functional group critical for carbonic anhydrase inhibition, antibacterial activity, and modulation of G-protein coupled receptors (GPCRs).
This Application Note provides a rigorous, field-proven protocol for the sulfonylation of 2,3-dihydrobenzothiophen-6-amine. Unlike generic aniline protocols, this guide addresses the specific solubility and electronic properties of the sulfur-containing fused ring system, ensuring high yield and purity while minimizing common side reactions like bis-sulfonylation or sulfur oxidation.
Key Applications
-
Fragment-Based Drug Discovery (FBDD): Rapid library generation of sulfonamides.
-
Lead Optimization: Tuning lipophilicity and metabolic stability of benzothiophene-based leads.
-
Bioisosteric Replacement: Substituting indole cores in existing kinase inhibitors.
Retrosynthetic Strategy & Mechanism
The formation of the sulfonamide bond proceeds via a nucleophilic acyl substitution-type mechanism (specifically, nucleophilic attack at the sulfur center). The nitrogen lone pair of the 6-amino group attacks the electrophilic sulfur of the sulfonyl chloride, displacing the chloride ion.
Critical Consideration: The sulfur atom in the dihydrobenzothiophene ring is a thioether. While generally stable, it can act as a soft nucleophile or be susceptible to oxidation. Therefore, the reaction conditions must avoid strong oxidants and highly Lewis-acidic conditions that might complex with the ring sulfur.
Reaction Pathway Visualization
Figure 1: Mechanistic pathway for the sulfonylation of 2,3-dihydrobenzothiophen-6-amine.
Materials & Reagents
To ensure reproducibility, use reagents meeting the following specifications.
| Reagent | Grade | Role | Critical Attribute |
| 2,3-Dihydrobenzothiophen-6-amine | >97% HPLC | Substrate | Store under inert gas; sensitive to air oxidation over long periods. |
| Sulfonyl Chloride (R-SO₂Cl) | Synthesis Grade | Electrophile | Must be colorless/white. Yellowing indicates hydrolysis (HCl formation). |
| Dichloromethane (DCM) | Anhydrous | Solvent | Water content <0.05% to prevent R-SO₂Cl hydrolysis. |
| Pyridine | Anhydrous | Base/Solvent | Acts as both catalyst and acid scavenger. |
| Triethylamine (TEA) | >99% | Alt. Base | Use if Pyridine removal is problematic. |
| DMAP | >99% | Catalyst | Optional: Use (5 mol%) only for sterically hindered sulfonyl chlorides. |
Experimental Protocols
Method A: Pyridine-Mediated Synthesis (Standard)
Best for: Small-to-medium scale (10 mg – 5 g), ensuring high conversion for diverse sulfonyl chlorides.
Step-by-Step Procedure:
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2,3-dihydrobenzothiophen-6-amine (1.0 equiv, e.g., 1.0 mmol, 151 mg) in anhydrous DCM (5 mL).
-
Base Addition: Add Pyridine (2.0 – 3.0 equiv).
-
Note: Pyridine acts as a nucleophilic catalyst and buffer. If the substrate is valuable, use 5.0 equiv to ensure complete scavenging.
-
-
Cooling: Cool the solution to 0 °C using an ice bath. This controls the exotherm and minimizes bis-sulfonylation.
-
Electrophile Addition: Add the Sulfonyl Chloride (1.1 equiv) dropwise (if liquid) or portion-wise (if solid).
-
Tip: If the sulfonyl chloride is solid, dissolve it in a minimal amount of DCM before addition to prevent local concentration spikes.
-
-
Reaction: Allow the mixture to warm to Room Temperature (RT) naturally. Stir for 2–4 hours .
-
Validation: Monitor by TLC (System: 30% EtOAc in Hexanes). The amine spot (lower Rf, often UV active/ninhydrin positive) should disappear.
-
-
Quenching: Quench with 1M HCl (10 mL) to neutralize excess pyridine and solubilize it in the aqueous layer.
-
Workup:
-
Separate phases.
-
Extract the aqueous layer with DCM (2 x 10 mL).
-
Combine organic layers and wash with Sat. NaHCO₃ (to remove acidic impurities) followed by Brine .
-
Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Method B: Schotten-Baumann Conditions (Green/High-Throughput)
Best for: Parallel synthesis libraries where organic solvent use must be minimized.
-
Suspend the amine (1.0 equiv) in 10% aqueous Na₂CO₃ (10 volumes).
-
Add the sulfonyl chloride (1.2 equiv) (dissolved in a minimal amount of Acetone or THF if insoluble in water).
-
Stir vigorously at RT for 4–12 hours.
-
Isolation: The sulfonamide product often precipitates out. Filter the solid, wash with water, and dry. Recrystallize from Ethanol/Water if necessary.
Purification & Characterization
Purification Strategy
For library generation, the crude purity from Method A is often >90%. If further purification is required:
-
Recrystallization: Dissolve in hot Ethanol, add water dropwise until turbid, cool to 4°C.
-
Flash Chromatography: Silica gel. Gradient: 0% → 40% EtOAc in Hexanes.
-
Note: The sulfonamide proton is acidic (pKa ~10). Avoid using TEA in the eluent as it may cause streaking.
-
Analytical Validation (Self-Validating System)
A successful synthesis is confirmed by the following spectroscopic signatures:
| Technique | Expected Signal | Diagnostic Value |
| 1H NMR | δ 9.5 – 10.5 ppm (s, 1H) | NH Sulfonamide. Disappears on D₂O shake. Confirming bond formation.[1] |
| 1H NMR | δ 6.5 – 7.5 ppm (Aromatic) | Benzothiophene Core. Look for the specific pattern: d (H7), d (H4), dd (H5).[2] Shifts will move downfield due to the electron-withdrawing sulfonamide. |
| IR | ~1340 cm⁻¹ & ~1160 cm⁻¹ | S=O Stretching. Asymmetric and symmetric stretches of the sulfonyl group. |
| LC-MS | [M-H]⁻ or [M+H]⁺ | Mass Ion. ESI negative mode is often more sensitive for sulfonamides due to the acidic NH. |
Troubleshooting & Optimization
Common Failure Modes
| Issue | Cause | Corrective Action |
| Bis-sulfonylation | Excess sulfonyl chloride or high temperature. | Strictly control stoichiometry (1.05 equiv). Keep reaction at 0°C longer. Use bulky base (e.g., 2,6-lutidine). |
| Low Yield | Hydrolysis of sulfonyl chloride. | Ensure DCM is dry. Check sulfonyl chloride quality (if liquid R-SO2Cl is cloudy, distill it). |
| Starting Material Remains | Low nucleophilicity of amine. | Add DMAP (5 mol%) as a hyper-nucleophilic catalyst. Heat to 40°C (Reflux DCM). |
| Product is Oily/Sticky | Impurities (Pyridine salts). | Perform an additional wash with 1M HCl or CuSO₄ solution (complexes pyridine). |
Optimization Workflow
Figure 2: Decision tree for reaction monitoring and troubleshooting.
References
-
General Sulfonamide Synthesis: Macmillan Group. "One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines." Princeton University. 1
-
Analogous Scaffold Protocol: Abbasi, M. et al. "Synthesis, Antibacterial and Lipoxygenase Inhibition Studies of N-(Alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamides." ResearchGate. 2
-
Green Chemistry Approach: Mani, N. S. & Deng, X.[3] "Synthesis of Sulfonamide Scaffold." IJARSCT. 3
-
Benzothiophene Medicinal Chemistry: "Discovery of a 6-Aminobenzo[b]thiophene 1,1-Dioxide Derivative."[4] PubMed Central. 4[2][4][5][6][7][8]
Sources
- 1. macmillan.princeton.edu [macmillan.princeton.edu]
- 2. researchgate.net [researchgate.net]
- 3. ijarsct.co.in [ijarsct.co.in]
- 4. Discovery of a 6-Aminobenzo[b]thiophene 1,1-Dioxide Derivative (K2071) with a Signal Transducer and Activator of Transcription 3 Inhibitory, Antimitotic, and Senotherapeutic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of α-oxo sulphines from some dihydrothiophense and thionyl chloride. Ascertainment of their structure using the cycloadducts with 2,3-dimethylbuta-1,3diene - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 8. prepchem.com [prepchem.com]
Ullmann coupling reaction conditions for benzothiophene amines
Strategic Overview & Challenge Analysis
Benzothiophene scaffolds are critical pharmacophores in medicinal chemistry, serving as bioisosteres for indoles in therapeutics like Raloxifene (SERM) and Zileuton (5-lipoxygenase inhibitor). However, incorporating amine functionalities via C–N cross-coupling presents distinct challenges compared to standard arenes.
The "Thiophene Problem":
-
Catalyst Poisoning: The sulfur atom in the benzothiophene ring is a soft Lewis base that can competitively coordinate with soft transition metals (Pd, Cu), potentially arresting the catalytic cycle.
-
Electronic Deactivation: The C2 and C3 positions of benzothiophene possess vastly different electron densities. C3 is electron-rich (nucleophilic), while C2 is more acidic. This anisotropy affects the rate of oxidative addition in halo-benzothiophenes.
-
Substrate Class:
-
Class A (Nucleophilic): Benzothiophene amines (e.g., 2- or 3-aminobenzothiophene) coupling with aryl halides.[1]
-
Class B (Electrophilic): Halobenzothiophenes coupling with external amines.
-
This guide focuses on Ligand-Promoted Ullmann-Goldberg conditions, which have largely superseded the harsh "classical" Ullmann conditions (
Mechanistic Insight & Pathway Visualization
To optimize the reaction, one must understand the catalytic cycle and the specific interference points of the benzothiophene moiety. The modern mechanism involves a Cu(I)/Cu(III) cycle facilitated by bidentate ligands.
Key Mechanistic Checkpoints:
-
Ligation: Bidentate ligands (diamines, amino acids) prevent the formation of inactive cuprate aggregates and block sulfur coordination.
-
Oxidative Addition (OA): The rate-limiting step for aryl chlorides/bromides. Electron-rich ligands (e.g., L-Proline, DMEDA) accelerate this.
-
Reductive Elimination (RE): Facilitated by the ligand biting angle.
Diagram 1: Catalytic Cycle & Sulfur Interference
This diagram illustrates the standard Cu(I)/Cu(III) cycle and highlights where benzothiophene sulfur (S-BT) can sequester the catalyst.
Caption: Figure 1. Cu-catalyzed cycle showing the competitive "S-poisoning" pathway (red) which is mitigated by strong chelating ligands.
Optimization Matrix: Reaction Variables
The following matrix synthesizes conditions specifically validated for sulfur-containing heterocycles.
| Variable | Recommended Choice | Rationale for Benzothiophenes |
| Catalyst | CuI (Purified) | Iodide provides a "soft" bridging ligand that stabilizes Cu(I) clusters. CuBr is a viable alternative; avoid CuCl. |
| Ligand | L-Proline or DMEDA | L-Proline: Best for coupling aminobenzothiophenes (Class A). Forms a rigid intermediate.DMEDA: Best for coupling halobenzothiophenes (Class B). Promotes OA of electron-rich rings. |
| Base | K₃PO₄ or Cs₂CO₃ | K₃PO₄: Mild, high functional group tolerance. Crucial for substrates with esters/nitriles.Cs₂CO₃: "Cesium Effect" improves solubility in dioxane; essential for L-Proline systems. |
| Solvent | DMSO or Dioxane | DMSO: High polarity stabilizes polar transition states; allows lower temps (80-100°C).Dioxane: Standard for amino acid ligands; reflux (101°C) is often required. |
| Atmosphere | Argon/Nitrogen | Critical. Cu(I) oxidizes to inactive Cu(II) in air. Thorough degassing is mandatory. |
Standardized Experimental Protocols
Protocol A: Synthesis of N-Aryl Benzothiophene Amines
Target: Coupling 3-amino-benzothiophenes (Nucleophile) with Aryl Iodides/Bromides. Reference Basis: Adapted from Ma et al. and specialized thiophene studies [1, 2].
Reagents:
-
Methyl 3-amino-1-benzothiophene-2-carboxylate (1.0 equiv)
-
Aryl Iodide (1.2 equiv)
-
CuI (10 mol%)[1]
-
L-Proline (20 mol%)
-
Cs₂CO₃ (2.0 equiv)
-
1,4-Dioxane (anhydrous, 0.2 M concentration)
Step-by-Step Procedure:
-
Preparation: Flame-dry a Schlenk tube or heavy-walled pressure vial equipped with a magnetic stir bar. Cool under a stream of Argon.
-
Charging: Add CuI (19 mg, 0.1 mmol), L-Proline (23 mg, 0.2 mmol), and Cs₂CO₃ (652 mg, 2.0 mmol) to the tube.
-
Substrate Addition: Add the benzothiophene amine (1.0 mmol) and the aryl iodide (1.2 mmol).
-
Note: If the aryl iodide is liquid, add it after the solvent.
-
-
Degassing: Cap the tube with a septum. Evacuate and backfill with Argon three times (Cycle: Vacuum 2 min
Argon). -
Solvation: Inject anhydrous 1,4-Dioxane (5 mL) via syringe.
-
Reaction: Replace septum with a Teflon-lined screw cap (if using a vial) or seal the Schlenk tube. Heat to 110°C (oil bath temperature) for 24 hours.
-
Work-up: Cool to room temperature. Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove inorganic salts. Wash the pad with EtOAc.
-
Purification: Concentrate the filtrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc).
Protocol B: Amination of Halobenzothiophenes
Target: Coupling 3-Bromobenzothiophene (Electrophile) with Aliphatic/Cyclic Amines. Reference Basis: Buchwald/variations for electron-rich heteroaryl halides [3, 4].
Reagents:
-
3-Bromobenzothiophene (1.0 equiv)
-
Primary/Secondary Amine (1.2 – 1.5 equiv)
-
CuI (5 mol%)
-
DMEDA (N,N'-dimethylethylenediamine) (20 mol%)
-
K₃PO₄ (2.0 equiv)
-
Toluene or DMSO (anhydrous)
Step-by-Step Procedure:
-
Charging: In a glovebox or under Argon flow, add CuI (9.5 mg, 0.05 mmol) and K₃PO₄ (425 mg, 2.0 mmol) to a reaction vial.
-
Substrate Addition: Add 3-Bromobenzothiophene (1.0 mmol).
-
Solvent/Ligand: Add anhydrous Toluene (2 mL). Add the Amine (1.2 mmol) followed by DMEDA (22
L, 0.2 mmol).-
Critical: The deep blue/green color formation indicates active complexation. If the solution stays colorless or turns black (precipitate) immediately, oxygen may be present.
-
-
Reaction: Seal and heat to 90–100°C for 16–20 hours.
-
Note: DMSO is preferred if the amine is sterically encumbered or if Toluene reflux fails.
-
-
Work-up: Dilute with water (10 mL) and extract with EtOAc (3 x 10 mL). Wash combined organics with brine to remove residual DMEDA.
Workflow Decision Tree
Use this logic flow to select the correct protocol for your specific benzothiophene substrate.
Caption: Figure 2. Decision tree for selecting ligand/solvent systems based on electronic properties of the benzothiophene.
Troubleshooting & Self-Validation
To ensure the protocol is "self-validating," perform these checks during execution:
-
The "Color Test":
-
Observation: Upon adding ligand (DMEDA or Proline) to the CuI/Solvent mix, a homogeneous color change (often blue/green or distinct yellow) should occur.
-
Failure Mode: If the solution remains a suspension of white powder (CuI) or turns black (Cu0) immediately upon heating, ligation has failed. Action: Check ligand purity or re-dry the solvent.
-
-
The "Induction Period":
-
Observation: Ullmann reactions often show little conversion in the first hour (induction phase).
-
Validation: Do not abort if TLC shows starting material at T=1h. Check again at T=4h.
-
-
Dehalogenation Check:
-
Observation: Formation of unsubstituted benzothiophene.
-
Cause: Solvent contains water (proton source) or temperature is too high (
C). Action: Use fresh anhydrous solvent and lower temp by 10°C.
-
-
S-Poisoning Check:
-
Observation: Reaction stalls at 20-30% conversion.
-
Remedy: Add an additional 5 mol% of Ligand (not Copper) to re-solubilize the catalyst sequestered by the thiophene sulfur.
-
References
-
Ma, D., et al. (2021). Mild Copper-Catalyzed, L-Proline-Promoted Cross-Coupling of Methyl 3-Amino-1-benzothiophene-2-carboxylate. MDPI. [Link]
-
Evano, G., et al. (2008). Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis. Chemical Reviews. [Link]
-
Buchwald, S. L., et al. (2002). Copper-Catalyzed Halogen Exchange in Aryl Halides: An Efficient Method for the Preparation of Aryl Iodides. Journal of the American Chemical Society. [Link]
-
Organic Chemistry Portal. (2023). Ullmann Reaction and Ullmann-type Coupling.[2][3][4][5][6][7][8][9][10][11][12] Organic Chemistry Portal. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. Copper-catalyzed synthesis of benzo[b]thiophenes and benzothiazoles using thiocarboxylic acids as a coupling partner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. One-Pot Synthesis of Aminated Benzo-Fused Heterocycles and N-Substituted Dibenzothiophenes via Copper-Catalyzed Ullmann Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iris.unito.it [iris.unito.it]
- 7. Ullmann Reaction [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ramprasad.mse.gatech.edu [ramprasad.mse.gatech.edu]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Sulfur-Arylation of Sulfenamides via Ullmann-Type Coupling with (Hetero)aryl Iodides - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing recrystallization solvents for benzothiophene amine salts
Technical Support Center: Benzothiophene Amine Salt Crystallization
Status: Operational Ticket ID: BZT-CRYST-OPT-001 Subject: Optimization of Solvent Systems & Troubleshooting Oiling Out Assigned Specialist: Senior Application Scientist, Solid State Chemistry Div.
Mission Statement
You are working with Benzothiophenes , a class of sulfur-containing heterocycles characterized by high lipophilicity and aromatic planarity. When converted to amine salts (e.g., HCl, HBr, Mesylate), these molecules exhibit a "schizophrenic" solubility profile: a highly ionic, hydrophilic "head" and a greasy, hydrophobic "tail."
This duality often leads to Liquid-Liquid Phase Separation (LLPS) —commonly known as "oiling out"—rather than clean crystallization.[1][2] This guide provides the thermodynamic logic and rescue protocols to stabilize your process.
Module 1: Solvent Selection Logic
Q: Why do standard alcohol recrystallizations fail for my benzothiophene salt?
A: Pure alcohols often fail because they are too good at solubilizing the ionic head, requiring excessive cooling or volume reduction to trigger nucleation. Conversely, non-polar solvents (Heptane, Hexane) interact only with the benzothiophene ring and reject the salt complex immediately, causing amorphous precipitation.
The Solution: The "Amphiphilic Balance" Strategy You require a binary system that bridges the dielectric gap.
-
Solvent A (The Solubilizer): High dielectric constant, H-bond donor (dissolves the ionic salt).
-
Solvent B (The Regulator): Intermediate polarity, H-bond acceptor (solubilizes the aromatic ring but reduces salt solubility).
Recommended Solvent Systems
| System Class | Solvent A (Good) | Solvent B (Anti-solvent) | Mechanism of Action | Best For |
| The Gold Standard | Ethanol or Methanol | Ethyl Acetate | Ester moderates the solubility curve; prevents "crash" precipitation. | HCl, HBr, Mesylate salts. |
| The Stabilizer | Isopropanol (IPA) | Isopropyl Acetate | Matches carbon chain length; slower evaporation rate allows stable crystal growth. | Large, lipophilic analogs (e.g., Raloxifene-like). |
| The Scavenger | Ethanol (+1% HX) | MTBE | Excess acid prevents disproportionation; Ether ensures high yield. | Labile salts prone to losing the counter-ion. |
| The Cleaner | Acetonitrile | Water (Trace <5%) | High polarity ACN dissolves impurities; trace water aids lattice formation. | Removing polar Sulfoxide impurities. |
Critical Protocol Note: Avoid chlorinated solvents (DCM/Chloroform) for final steps. Benzothiophenes form stable solvates with chlorinated hydrocarbons that are difficult to dry down, leading to ICH residual solvent failures [1].
Module 2: Troubleshooting "Oiling Out" (LLPS)
Q: My product separates as a gum/oil at the bottom of the flask upon cooling. How do I fix this?
A: Oiling out occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the Crystal Nucleation boundary. This happens because the melting point of your salt in the solvent mixture is lower than the process temperature, often depressed by impurities.[3]
The Rescue Protocol (Seeding is Mandatory) You cannot rely on spontaneous nucleation for benzothiophenes. You must bypass the "Oiling Zone" (Metastable Zone Width - MSZW).
Visual Workflow: The Oiling Out Decision Tree
Figure 1: Decision tree for remediating Liquid-Liquid Phase Separation (Oiling Out).
Specific Steps:
-
Re-dissolve: Heat the mixture until the oil layer fully dissolves.
-
Shift Composition: Add 10-20% more of the polar solvent (Solvent A). This raises the solubility limit, moving the system out of the immiscibility gap.
-
The "Cloud Point" Approach: Cool slowly until you see the faintest turbidity.
-
Seed: Immediately add pure seed crystals. If you lack seeds, scratch the glass or use a sonication burst.
-
Isothermal Hold: Hold the temperature for 30-60 minutes to allow the seeds to grow before cooling further.
Module 3: Stability & Impurity Rejection
Q: I see a new impurity peak (M+16) or loss of salt stoichiometry after recrystallization.
A: This indicates two specific benzothiophene vulnerabilities: Sulfur Oxidation and Salt Disproportionation .
Preventing Disproportionation
Benzothiophene amine salts can dissociate in solution, especially in alcohols. The free base is less soluble and may precipitate first, or the acid may form an ester with the solvent.
-
Diagnosis: NMR shows a shift in the CH-N protons; Elemental Analysis shows low Halogen content.
-
Fix: Add a "Sacrificial Acid Spike."
-
Protocol: Add 0.5 - 1.0 molar equivalents of the corresponding acid (e.g., conc. HCl) to the recrystallization solvent before dissolving the solid. This suppresses dissociation via the Common Ion Effect [2].
-
Purging S-Oxide Impurities
Sulfur oxidation (Sulfoxide/Sulfone formation) is common during heating.
-
Chemical Logic: Sulfoxides are significantly more polar than the parent benzothiophene.
-
Purging Strategy: Use a solvent system where the impurity remains in the mother liquor.
Visual Workflow: Impurity Rejection Logic
Figure 2: Solvent polarity strategy for rejecting polar oxidative impurities.
References
-
Giron, D. (2019). Solvates and Polymorphism: Implications for the Pharmaceutical Industry. Journal of Thermal Analysis and Calorimetry. Link
-
Stahl, P. H., & Wermuth, C. G. (Eds.).[4][9] (2011).[10] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (See Chapter 5 on Disproportionation). Link
-
Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Focus on Oiling Out/LLPS). Link
-
Organic Process Research & Development (OPRD) . Crystallization of Raloxifene Hydrochloride (Benzothiophene analog). Link
Sources
- 1. mt.com [mt.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Metal‐Free Arylation of Benzothiophenes at C4 by Activation as their Benzothiophene S‐Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sciencemadness Discussion Board - amine salt formation in ketones as solvents - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. conservancy.umn.edu [conservancy.umn.edu]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of Benzothiophene_Chemicalbook [chemicalbook.com]
- 9. BJOC - Synthesis of benzothiophene and indole derivatives through metal-free propargyl–allene rearrangement and allyl migration [beilstein-journals.org]
- 10. Benzothiophene synthesis [organic-chemistry.org]
Technical Support Center: Purification of 2,3-Dihydrobenzothiophene
Welcome to the technical support center for the synthesis and purification of 2,3-dihydrobenzothiophene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with removing sulfur-containing impurities during and after synthesis. Here, we provide in-depth troubleshooting advice, detailed experimental protocols, and the scientific rationale behind our recommendations.
Frequently Asked Questions (FAQs)
Q1: I've completed my 2,3-dihydrobenzothiophene synthesis, but my crude product has a strong, unpleasant odor. What is the likely cause and how can I address it?
A: A persistent, foul odor is a strong indicator of residual thiol impurities, most commonly unreacted thiophenol or related starting materials. These compounds are highly odorous and need to be removed. Simple solvent washing is often insufficient to completely eliminate them. We recommend a chemical quenching step to convert the thiol into a less volatile and more easily removable species.
Q2: My NMR analysis shows the presence of unexpected signals in the sulfoxide or sulfone region. Where did these come from, and how can I remove them?
A: The formation of sulfoxides and sulfones indicates over-oxidation. This can occur if your reaction conditions are too harsh, if the reaction was exposed to air for a prolonged period at elevated temperatures, or if an oxidative workup was used. These oxidized species have significantly different polarities compared to the desired 2,3-dihydrobenzothiophene, which can be leveraged for their removal via chromatography. If they are the major product, a reductive workup might be necessary.
Q3: I am struggling to separate my desired product from a byproduct with a very similar polarity. What are my options?
A: When standard column chromatography fails, it may be due to the presence of structurally similar impurities like benzothiophene (the fully aromatized analog) or disulfides formed from the oxidative coupling of thiol starting materials. In such cases, a chemical-based purification strategy is often more effective. This involves selectively reacting with either the impurity or the desired product to drastically change its polarity, facilitating separation.
Troubleshooting and Purification Guides
This section details specific issues you may encounter and provides step-by-step protocols for addressing them.
Issue 1: Residual Thiophenol Impurity
Unreacted thiophenol is a common impurity, especially in syntheses involving the reaction of a thiolate with an electrophile. Its removal is crucial for product purity and to eliminate its strong odor.
This method converts the volatile and odorous thiophenol into a water-soluble and non-odorous sulfonate salt.
Causality: Sodium hypochlorite is a readily available oxidizing agent that reacts rapidly with thiols. The resulting sulfonic acid is deprotonated under the basic conditions of the bleach solution to form a salt, which is easily extracted into an aqueous layer. This method is highly effective for removing trace amounts of thiol impurities.[1][2][3][4]
Experimental Protocol:
-
Dissolve the crude 2,3-dihydrobenzothiophene product in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).
-
In a separatory funnel, wash the organic layer with a 5-10% aqueous solution of sodium hypochlorite. Caution: This reaction can be exothermic. Vent the separatory funnel frequently.
-
Shake the mixture for 2-3 minutes, allowing the phases to separate.
-
Drain the aqueous layer.
-
Wash the organic layer with a saturated solution of sodium thiosulfate to quench any remaining hypochlorite.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Analyze the product for the absence of the thiol impurity.
Issue 2: Presence of Sulfoxide and Sulfone Impurities
These impurities arise from the over-oxidation of the thioether in 2,3-dihydrobenzothiophene.
This is the most straightforward method if the sulfoxide and sulfone are minor impurities.
Causality: The oxidation of a thioether to a sulfoxide and then to a sulfone introduces polar S=O bonds. This significant increase in polarity allows for easy separation from the less polar thioether using silica gel chromatography.[5]
Experimental Protocol:
-
Adsorb the crude product onto a small amount of silica gel.
-
Load the adsorbed material onto a silica gel column packed with a non-polar solvent system (e.g., hexane/ethyl acetate or hexane/dichloromethane).
-
Elute the column with a solvent gradient, starting with a low polarity and gradually increasing it.
-
The desired 2,3-dihydrobenzothiophene will elute first, followed by the more polar sulfoxide and then the highly polar sulfone.
-
Collect and combine the fractions containing the pure product, and remove the solvent under reduced pressure.
If sulfoxides and sulfones are major components and difficult to separate, or if complete removal of all sulfur-containing species is desired for structural confirmation of a non-sulfur backbone, Raney nickel can be employed. Note: This is a destructive method that will also convert the desired 2,3-dihydrobenzothiophene to ethylbenzene.
Causality: Raney nickel is a nickel-aluminum alloy that has been activated by treatment with sodium hydroxide, resulting in a high surface area nickel catalyst saturated with hydrogen. It promotes the hydrogenolysis (cleavage) of carbon-sulfur bonds.[6][7][8][9][10][11]
Experimental Protocol:
-
In a fume hood, carefully wash commercially available Raney nickel slurry with deionized water until the washings are neutral, then with ethanol. Caution: Raney nickel is pyrophoric and may ignite if allowed to dry in air.[6][8]
-
To a solution of the crude product in ethanol, add the activated Raney nickel (typically 5-10 times the weight of the substrate).
-
Stir the mixture at room temperature or with gentle heating. The reaction can be monitored by TLC or GC-MS for the disappearance of the sulfur-containing compounds.
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the Raney nickel. Caution: The filter cake should not be allowed to dry and should be quenched with dilute acid.
-
Concentrate the filtrate to obtain the desulfurized product.
Issue 3: Difficulty Separating from Structurally Similar Byproducts
Byproducts such as benzothiophene or disulfides can be challenging to separate by chromatography alone.
This method leverages the reactivity of the thioether in the desired product to alter its polarity.
Causality: Thioethers are readily oxidized to sulfoxides using mild oxidizing agents like hydrogen peroxide.[12][13][14][15] The resulting sulfoxide is significantly more polar than the starting thioether and any non-oxidizable impurities (like benzothiophene, which is less reactive towards oxidation). This difference in polarity allows for an easy separation. The pure sulfoxide can then be reduced back to the thioether if desired, although this adds extra steps.
Experimental Protocol:
-
Dissolve the crude product mixture in a suitable solvent such as acetic acid or methanol.
-
Cool the solution in an ice bath and add one equivalent of 30% hydrogen peroxide dropwise.
-
Allow the reaction to stir at room temperature and monitor by TLC for the disappearance of the starting thioether and the formation of a more polar spot (the sulfoxide).
-
Once the conversion is complete, quench the reaction by adding a saturated solution of sodium sulfite.
-
Extract the product into an organic solvent, wash with sodium bicarbonate solution and brine, then dry and concentrate.
-
The resulting mixture, now containing the polar sulfoxide and the non-polar impurities, can be easily separated by column chromatography.
Quantitative Data Summary
The following table provides a qualitative comparison of the purification methods. Quantitative data is highly substrate and impurity dependent.
| Method | Target Impurity | Advantages | Disadvantages |
| Oxidative Quenching | Thiols | Fast, effective for trace amounts, uses inexpensive reagents. | Can potentially oxidize the desired product if not controlled. |
| Column Chromatography | Sulfoxides, Sulfones | Non-destructive, good for separating compounds with different polarities. | Can be time-consuming and use large volumes of solvent; may not resolve structurally similar compounds. |
| Reductive Desulfurization | All sulfur compounds | Complete removal of sulfur. | Destructive to the desired 2,3-dihydrobenzothiophene. Pyrophoric reagent. |
| Selective Oxidation | Non-oxidizable impurities | Allows for separation of compounds with similar initial polarities. | Adds an extra step to the synthesis (oxidation); may require a subsequent reduction step. |
References
-
Reductive Desulfurization. Chem-Station Int. Ed.2017 . [Link]
-
Fenton-like chemistry enables catalytic oxidative desulfurization of thioacetals and thioketals with hydrogen peroxide. RSC Publishing. [Link]
-
Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS1 as catalyst. ResearchGate. [Link]
-
Alkene Epoxidation and Thioether Oxidation with Hydrogen Peroxide Catalyzed by Mesoporous Zirconium-Silicates. MDPI. 2022 . [Link]
-
Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. ACS Publications. 2015 . [Link]
-
Efficient Synthesis of 2,3-Disubstituted Benzo[b]thiophenes Starting from 2-Aminobenzophenone. LookChem. [Link]
-
Desulfurization with Raney Nickel: A Powerful Method for Organic Synthesis. Organic Reactions. [Link]
-
Construction of 2,3-disubstituted benzo[b]thieno[2,3-d]thiophenes and benzo[14][15]selenopheno[3,2-b]thiophenes using the Fiesselmann thiophene synthesis. Organic & Biomolecular Chemistry. 2019 . [Link]
-
Reagent Friday: Raney Nickel. Master Organic Chemistry. 2011 . [Link]
-
Comparative Analysis of Four Distinct Purification Methods of Sulphur as per Siddha with Contemporary Analytical Techniques. Asia Pacific Journal of Medical Toxicology. 2023 . [Link]
- Method of oxidizing thioether to sulfone.
-
Standard Operation Procedure for Disposal of Unknown Thiols. University of Maryland. 2008 . [Link]
-
Raney nickel reductions-part i. Indian Academy of Sciences. [Link]
-
Anodic Desulfurization of Heterocyclic Thiones – A Synthesis to Imidazoles and Analogues. ACS Publications. 2024 . [Link]
-
Recent advances in deoxygenative thioether synthesis using oxygenated sulfur surrogates. PolyU Institutional Research Archive. 2025 . [Link]
-
Synthesis of 2,3-Dihydrothiophene. Science of Synthesis. [Link]
-
Desulfurization with Raney Nickel. ResearchGate. [Link]
-
Thermochemistry of Sulfones Relevant to Oxidative Desulfurization. ACS Publications. 2017 . [Link]
-
THIOPHENOLS FROM PHENOLS: 2-NAPHTHALENETHIOL. Organic Syntheses. 1971 . [Link]
-
The First Example of the Friedel–Crafts Cyclization Leading to (10-Hydroxy-9,10-dihydroanthr-9-yl)phosphonium Salts without the Expected Bradsher Dehydration. Semantic Scholar. 2024 . [Link]
-
Friedel–Crafts reaction. Wikipedia. [Link]
-
Comparison of different desulfurization techniques regarding temperature, pressure, environmental impact, efficiency, and industrial applicability. ResearchGate. [Link]
-
Hydrodesulfurization of thiophene, benzothiophene, dibenzothiophene, and related compounds catalyzed by sulfided CoO-Mo3/gamma-A. Pure. 1978 . [Link]
-
Synthesis of 2,3-Disubstituted Benzo[b]selenophenes via Electrophilic Cyclization. PMC. [Link]
-
Purification, Stability, and Mineralization of 3-Hydroxy-2-Formylbenzothiophene, a Metabolite of Dibenzothiophene. PMC. 1998 . [Link]
- 2,3-dihydrobenzothiophene derivatives.
-
Reagents & Solvents: How to Work with Thiols. University of Rochester. [Link]
-
Standard Operating Procedures for Using Stench Chemicals. UCLA Chemistry and Biochemistry. [Link]
-
Oxidative Desulfurization of Heavy Oils with High Sulfur Content: A Review. MDPI. 2018 . [Link]
-
Safe and Convenient Procedure for Solvent Purification. University of California, Irvine. [Link]
-
Solution-Processable Benzo[b]thieno[2,3-d]thiophene Derivatives as Organic Semiconductors for Organic Thin-Film Transistors. MDPI. 2023 . [Link]
-
Investigation and comparison of technologies and methods of sulfur recovery and production processes. IOPscience. [Link]
-
Friedel-Crafts Acylation with Practice Problems. Chemistry Steps. [Link]
-
Spectroscopic Characterization. Scientific Research Publishing. [Link]
-
Desulfurization of Benzothiophene by an isolated Gordonia sp. IITR100. Journal of Microbiology, Biotechnology and Food Sciences. 2021 . [Link]
-
Spectroscopy and dynamics of dehydrobenzo[16]annulene derivatives possessing peripheral carboxyphenyl groups: theory and experiment. RSC Publishing. [Link]
Sources
- 1. apjmt.mums.ac.ir [apjmt.mums.ac.ir]
- 2. Special Issue: Sulfur-Nitrogen Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US3896051A - Method of reactivation of raney nickel - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Molecular basis of the mechanism of thiol oxidation by hydrogen peroxide in aqueous solution: challenging the SN2 paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 2,3-Dihydrothiophene synthesis [organic-chemistry.org]
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- 12. Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Mass Spectrometry Fragmentation Pattern of 6-Aminobenzothiophene Derivatives
Executive Summary
The 6-aminobenzothiophene (6-ABT) scaffold is a critical pharmacophore in medicinal chemistry, serving as the core structure for Selective Estrogen Receptor Modulators (SERMs) like Raloxifene and various kinase inhibitors. Accurate structural characterization of these derivatives is challenging due to the high stability of the benzothiophene core and the potential for positional isomerism (e.g., distinguishing 6-amino from 5-amino analogs).
This guide compares the two primary mass spectrometry workflows—Electrospray Ionization (ESI-MS/MS) and Electron Ionization (EI-MS) —providing a definitive protocol for identifying 6-ABT derivatives. It details the specific fragmentation pathways, including the diagnostic sulfur-specific losses that validate the scaffold's identity.
Part 1: The Analytical Challenge
6-ABT derivatives present unique mass spectrometric challenges:
-
Isomeric Ambiguity: The mass spectra of 5-, 6-, and 7-aminobenzothiophenes are nearly identical in full scan modes. Differentiation requires specific fragmentation ratios (
or ). -
Aromatic Stability: The fused thiophene-benzene system is highly resistant to fragmentation, often requiring higher collision energies (CE) in ESI to generate diagnostic ions compared to standard phenyl-amine drugs.
-
Sulfur Isotope Pattern: The presence of sulfur provides a diagnostic
isotope peak ( relative abundance), which is a critical "checksum" for validating the core structure.
Part 2: Comparative Analysis (ESI vs. EI)
For drug development, researchers must choose between ESI (bioanalysis/metabolite ID) and EI (synthetic purity/library matching).
Table 1: Performance Comparison of Ionization Techniques for 6-ABT
| Feature | ESI-MS/MS (Recommended for Bioanalysis) | EI-MS (Recommended for Synthesis) |
| Ionization Mechanism | Soft ionization (Protonation | Hard ionization (Radical Cation |
| Primary Application | PK studies, metabolite ID, complex matrices (plasma). | GC-MS purity checks, structural fingerprinting. |
| Sensitivity | High (femtogram range) for amino-derivatives due to easy protonation of the amine. | Moderate ; limited by volatility of the derivative. |
| Fragmentation Control | Tunable via Collision Energy (CE). Allows isolation of specific pathways.[1] | Fixed (70 eV). Produces a "fingerprint" of all fragments simultaneously. |
| Key Diagnostic Loss | Loss of | Strong molecular ion; Characteristic loss of |
| Isomer Resolution | Requires | Better spectral distinction of isomers due to extensive fragmentation. |
Verdict: Use ESI-MS/MS for biological assays and final drug characterization. Use EI-MS only for confirming the starting material or intermediate purity during synthesis.
Part 3: Mechanistic Fragmentation Pathways
The fragmentation of 6-ABT derivatives follows a logic dictated by the stability of the aromatic core and the basicity of the amine.
The Fragmentation Pathway (ESI-MS/MS)
In ESI(+), the proton localizes on the amine nitrogen. Fragmentation occurs in two distinct phases:
-
Phase I (Substituent Loss): The flexible side chains (e.g., alkyl groups, piperidine rings in Raloxifene) cleave first.
-
Phase II (Core Disassembly): The benzothiophene core degrades via ring opening.
Diagnostic Ions (The "Fingerprint")
-
(Loss of
): Characteristic of primary/secondary amines. -
(Loss of
): Rare, but seen in high-energy collisions. -
(Loss of
): The "Thiophene Signature." This confirms the presence of the sulfur heterocycle. -
(Loss of
): Collapse of the amine-substituted aromatic ring.
Visualization of Signaling Pathway
The following diagram illustrates the stepwise degradation of a generic 6-aminobenzothiophene derivative.
Figure 1: Stepwise fragmentation logic for 6-aminobenzothiophene derivatives. Note the bifurcation where side-chain loss precedes core ring degradation.
Part 4: Experimental Protocol (Self-Validating)
This protocol is designed for LC-ESI-QTOF or Triple Quadrupole systems. It includes a "Sulfur Check" step to validate the scaffold before interpreting fragments.
Step 1: Sample Preparation
-
Solvent: Dissolve 1 mg of compound in 1 mL of Methanol/Water (50:50) with 0.1% Formic Acid.
-
Concentration: Dilute to 1 µg/mL for direct infusion or 100 ng/mL for LC injection.
Step 2: The "Sulfur Check" (Validation Step)
Before running MS/MS, perform a full MS1 scan.
-
Locate the molecular ion
.[2] -
Look for the
isotope peak. -
Calculation: The intensity of the
peak should be approximately 4.5% to 5.0% of the parent peak (4.2% from + ~1.1% from contributions).
Step 3: MS/MS Acquisition Parameters
-
Ion Source: ESI Positive Mode.
-
Capillary Voltage: 3.5 kV.
-
Collision Gas: Nitrogen (or Argon for higher energy transfer).
-
Collision Energy (CE) Ramping:
-
Low (10-15 eV): To strip side chains (e.g., demethylation of Raloxifene).
-
Medium (25-35 eV): To observe the core benzothiophene ions.
-
High (>45 eV): To force the loss of CS (44 Da) and HCN (27 Da).
-
Part 5: Case Study – Raloxifene
Raloxifene is the "Gold Standard" 6-ABT derivative.
Observed Fragmentation Data
| Precursor Ion ( | Product Ion ( | Loss Identity | Mechanism |
| 474.2 ( | 112.1 | Piperidine ring | C-N bond cleavage (Side chain). |
| 474.2 | 403.1 | Side chain | Loss of piperidine fragment. |
| Core Fragment | Loss of 28/29 | CO / CHO | Cleavage of the ether linker (unique to Raloxifene). |
| Benzothiophene Core | Loss of 45 | CHS | Thiophene ring opening (High CE only). |
Interpretation: In Raloxifene, the 6-ABT core is extremely stable. The spectra are dominated by the fragmentation of the piperidine ethoxy side chain. To see the characteristic 6-ABT pattern (CS loss), one must isolate the core fragment (
Part 6: Workflow Diagram
Figure 2: Operational workflow for validating 6-ABT derivatives, emphasizing the isotope check.
References
-
TrAC Trends in Analytical Chemistry . "Recent Advances in Differentiation of Isomers by Ion Mobility Mass Spectrometry." (2020).[5] Differentiation of isomeric structures including benzothiophenes.[2]Link
-
Journal of Pharmaceutical and Biomedical Analysis . "Syntheses and analytical characterizations of novel (2-aminopropyl)benzo[b]thiophene (APBT) based stimulants." (2020).[6] Detailed fragmentation of aminobenzothiophene isomers.Link
-
Drug Metabolism and Disposition . "Metabolism and Excretion of Raloxifene in Humans." Reference for Raloxifene specific fragmentation.Link
-
Rapid Communications in Mass Spectrometry . "Differentiation of aromatic positional isomers... via chemical ionization."[2] Methodology for distinguishing 5- vs 6-substitution.Link
-
ChemGuide . "Fragmentation Patterns in Mass Spectrometry." Fundamental rules for sulfur and amine fragmentation.Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. Differentiating the aromatic positional isomers of methylbuphedrones and methoxybuphedrones via chemical ionization‐mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. article.sapub.org [article.sapub.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
Optimizing Purity Analysis of Benzothiophene Amines: A Comparative HPLC Guide
Introduction: The Benzothiophene Challenge
Benzothiophene amines represent a critical scaffold in medicinal chemistry, serving as the backbone for Selective Estrogen Receptor Modulators (SERMs) like Raloxifene and various 5-lipoxygenase inhibitors. However, their physicochemical properties create a "perfect storm" for chromatographic difficulty:
-
High Basicity (
~9–10): The amine moiety is fully protonated at standard acidic pH, leading to severe secondary interactions with residual silanols on silica columns. This results in peak tailing ( ), which masks closely eluting impurities. -
Hydrophobicity: The fused benzene-thiophene ring system requires high organic content for elution, often compressing the gradient window for polar impurity separation.
-
Structural Isomerism: Synthetic pathways frequently generate regioisomers (e.g., 2- vs. 3-substitution) and oxidative impurities (sulfoxides/N-oxides) that possess identical mass-to-charge ratios (
) and similar hydrophobicity.
This guide moves beyond standard "generic gradient" approaches, comparing three distinct strategies to resolve these specific challenges.
Comparative Analysis of Separation Strategies
We evaluate three dominant methodologies for purity analysis: Acidic Ion-Pairing , High-pH Neutralization , and Fluorinated Stationary Phases .
Strategy A: The "Brute Force" Acidic Method (Traditional C18)
-
Mechanism: Uses a standard C18 column at low pH (2.0–3.0) with a strong ion-pairing agent (Trifluoroacetic acid - TFA).
-
Why it works: The low pH suppresses silanol ionization (
), while TFA forms an ion pair with the protonated amine, masking the charge. -
The Downside: TFA causes severe signal suppression in Mass Spectrometry (MS), reducing sensitivity for trace impurity identification.
Strategy B: The High-pH "Hybrid" Method (Modern Standard)
-
Mechanism: Uses hybrid-silica (e.g., ethylene-bridged) columns capable of withstanding pH 10–12.
-
Why it works: At pH 10, the benzothiophene amine is deprotonated (neutral). Neutral bases do not interact with silanols and exhibit higher hydrophobicity, often eluting later with perfect symmetry.
-
The Upside: Excellent MS compatibility (using Ammonium Hydroxide/Bicarbonate) and alternative selectivity compared to low pH.
Strategy C: The "Pi-Pi" Selective Method (PFP/F5)
-
Mechanism: Uses a Pentafluorophenyl (PFP) stationary phase.[1]
-
Why it works: The electron-deficient fluorine ring on the column interacts strongly with the electron-rich benzothiophene system via
- interactions. -
The Upside: Superior separation of regioisomers and oxidation impurities (e.g., sulfoxides) that co-elute on C18 phases due to identical hydrophobicity.
Comparative Performance Data
The following data summarizes the performance of a prototype benzothiophene amine (e.g., Raloxifene analog) containing a known 3-position isomer impurity and an N-oxide impurity.
| Performance Metric | Strategy A: Acidic C18 | Strategy B: High pH Hybrid C18 | Strategy C: PFP (Fluorinated) |
| Column Type | C18 (5 µm, 100 Å) | Hybrid C18 (Ethylene Bridged) | Pentafluorophenyl (PFP) |
| Mobile Phase | 0.1% TFA in Water/ACN | 10mM | 0.1% Formic Acid / Methanol |
| Tailing Factor ( | 1.2 (Acceptable) | 0.98 (Excellent) | 1.1 (Good) |
| Isomer Resolution ( | 1.5 (Marginal) | 1.8 (Good) | 3.2 (Superior) |
| MS Sensitivity | Poor (Suppression) | High | High |
| Key Use Case | Routine QC (UV only) | LC-MS Impurity ID | Isomer/Oxidation Separation |
Method Development Decision Tree
The following diagram illustrates the logical flow for selecting the correct methodology based on specific analytical needs.
Caption: Decision matrix for selecting the optimal HPLC strategy based on detection mode and impurity profile.
Detailed Experimental Protocol
This protocol details Strategy B (High pH) as it offers the best balance of peak shape and MS compatibility for modern drug development.
Phase 1: Solution Preparation
-
Buffer Preparation (pH 10.5): Dissolve 790 mg Ammonium Bicarbonate in 1L Milli-Q water. Adjust pH to 10.5 using Ammonium Hydroxide (
). Filter through 0.22 µm nylon filter.-
Note: Do not use phosphate buffers for LC-MS or pH > 8 on standard silica columns.
-
-
Sample Diluent: 50:50 Water:Acetonitrile. (Benzothiophenes are often insoluble in 100% water).
Phase 2: Chromatographic Conditions
-
Column: Hybrid Silica C18 (e.g., Waters XBridge or Phenomenex Gemini NX), 150 x 4.6 mm, 3.5 µm.
-
Temperature: 35°C (Improves mass transfer for bulky fused rings).
-
Detection: UV @ 280 nm (Benzothiophene core) + ESI Positive Mode.
Phase 3: Gradient Program
| Time (min) | % Mobile Phase A (Buffer pH 10.5) | % Mobile Phase B (Acetonitrile) |
| 0.0 | 90 | 10 |
| 15.0 | 10 | 90 |
| 18.0 | 10 | 90 |
| 18.1 | 90 | 10 |
| 23.0 | 90 | 10 |
Phase 4: System Suitability Criteria
-
Tailing Factor: NMT 1.2 for the main amine peak.
-
Resolution: NMT 2.0 between the parent peak and the nearest impurity (usually the N-oxide).
-
%RSD: NMT 2.0% for 5 replicate injections.
Mechanism of Action: Why It Matters
Understanding the molecular interaction is vital for troubleshooting.
Caption: Interaction map showing how different stationary phases target specific structural features of the analyte.
References
-
Waters Corporation. (2020). How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column? Waters Knowledge Base. Link
-
Phenomenex. (2024). HPLC Tech Tip: Basic Analytes in Reversed-Phase. Phenomenex Technical Guides. Link
-
Welch Materials. (2024).[1] A Guide to Selective Columns for Isomer Separation. Welch Materials Blog. Link
-
Reddy, B. R., et al. (2012).[4] Identification and Characterization of Potential Impurities in Raloxifene Hydrochloride. Scientia Pharmaceutica, 80(3), 605–618.[4] Link
-
Ch, P. R. S., et al. (2016). Development and Validation of an HPLC-UV Method for the Determination of Raloxifene and Related Products (Impurities). Rasayan Journal of Chemistry, 9(4), 878-888.[2] Link
Sources
Validation Guide: 6-Amino-2,3-dihydrobenzo[b]thiophene as a Stattic Analog
This guide provides a rigorous technical validation of 6-amino-2,3-dihydrobenzo[b]thiophene-1,1-dioxide (referred to herein as 6-Amino-DHBT ) as a structural analog and functional control for Stattic (the gold-standard STAT3 inhibitor).
Content Type: Comparative Technical Guide Subject: Structure-Activity Relationship (SAR) & Mechanism of Action Validation Primary Function: Negative Control & Selectivity Probe
Executive Summary: The Pharmacophore Distinction
In the development of STAT3 inhibitors, Stattic (6-nitrobenzo[b]thiophene-1,1-dioxide) acts via a covalent mechanism, targeting Cysteine 712 (Cys712) within the STAT3 SH2 domain. This activity relies on a "Michael Acceptor" warhead composed of a vinyl sulfone moiety.
The molecule , 6-Amino-DHBT , represents a critical structural modification:
-
Reduction of Nitro to Amino: Shifts the electronic character from electron-withdrawing (EWG) to electron-donating (EDG).
-
Saturation of the 2,3-Double Bond (Dihydro): Removes the Michael acceptor capability.
Senior Scientist Insight: Consequently, 6-Amino-DHBT should not be used as a potent inhibitor. Instead, it is the essential Negative Control (or "Dead Analog") required to validate that Stattic's observed effects in your assay are genuinely due to covalent STAT3 binding and not non-specific toxicity or off-target redox cycling.
Structural Comparison Table
| Feature | Stattic (Gold Standard) | 6-Amino-DHBT (The Probe) | Impact on Activity |
| Core Scaffold | Benzo[b]thiophene-1,1-dioxide | 2,3-Dihydrobenzo[b]thiophene-1,1-dioxide | DHBT is saturated (single bond). |
| C-6 Substituent | Nitro (-NO2) | Amino (-NH2) | Amino reduces electrophilicity. |
| Warhead | Vinyl Sulfone (Reactive) | Ethyl Sulfone (Inert) | Inert: Cannot form covalent adducts. |
| Mechanism | Irreversible Alkylation (Cys712) | Reversible / Non-binding | Validates covalent requirement. |
| Primary Use | STAT3 Inhibition | Negative Control / Toxicity Check | Distinguishes on-target vs. off-target. |
Mechanistic Validation: The "Switch" Logic
To scientifically validate Stattic activity, you must prove that removing the reactive double bond abolishes activity. Use the following diagram to visualize the differential pathways.
Figure 1: Mechanistic divergence. Stattic covalently modifies Cys712, blocking dimerization. 6-Amino-DHBT lacks the double bond required for this reaction, leaving the pathway intact.
Experimental Validation Protocols
Protocol A: Luciferase Reporter Assay (Functional Potency)
Objective: Confirm that 6-Amino-DHBT fails to inhibit STAT3 transcriptional activity compared to Stattic.
-
Cell Line: HepG2 or MDA-MB-231 (stably transfected with pSTAT3-Luc).
-
Seeding: 10,000 cells/well in 96-well white plates.
-
Treatment:
-
Group 1 (Vehicle): DMSO (0.1%).
-
Group 2 (Positive Control): Stattic (Concentration range: 0.5 µM – 20 µM).
-
Group 3 (Test Analog): 6-Amino-DHBT (Same concentration range).
-
-
Stimulation: Add IL-6 (10 ng/mL) 1 hour post-compound treatment. Incubate for 24 hours.
-
Readout: Add Luciferase substrate and measure luminescence.
-
Expected Result:
-
Stattic: Dose-dependent decrease in luminescence (IC50 ≈ 5-10 µM).
-
6-Amino-DHBT: Minimal to no reduction in luminescence (IC50 > 100 µM).
-
Interpretation: Lack of inhibition confirms the necessity of the 2,3-double bond.
-
Protocol B: Mass Spectrometry Adduct Analysis (Binding Confirmation)
Objective: Prove Stattic binds covalently while 6-Amino-DHBT does not.
-
Protein Prep: Recombinant STAT3 SH2 domain (10 µM) in PBS (pH 7.4).
-
Incubation:
-
Sample A: Protein + Stattic (50 µM, 1 hour, 37°C).
-
Sample B: Protein + 6-Amino-DHBT (50 µM, 1 hour, 37°C).
-
-
Analysis: Desalt samples and analyze via ESI-TOF MS (Electrospray Ionization Time-of-Flight Mass Spectrometry).
-
Expected Result:
-
Sample A: Mass shift of +211 Da (Molecular weight of Stattic).
-
Sample B: No mass shift (Parent protein peak only).
-
Protocol C: ROS Generation Assay (Off-Target Toxicity Check)
Objective: Stattic is known to induce Reactive Oxygen Species (ROS) independent of STAT3. Use 6-Amino-DHBT to decouple these effects.
-
Dye: DCFDA (2',7'-dichlorofluorescin diacetate).
-
Workflow: Treat cells with compounds (10 µM) for 2 hours. Stain with DCFDA (5 µM) for 30 mins.
-
Flow Cytometry: Measure FITC channel mean fluorescence intensity (MFI).
-
Interpretation:
-
If 6-Amino-DHBT induces ROS without inhibiting STAT3 (from Protocol A), then the ROS generation is likely driven by the sulfone/thiophene core or general xenobiotic stress, not STAT3 inhibition.
-
This allows you to claim that Stattic's anti-cancer effects are distinct from its general toxicity.
-
Synthesis & Sourcing Notes
When sourcing or synthesizing this analog for validation, ensure the oxidation state of the sulfur is correct.
-
Target Molecule: 6-Amino-2,3-dihydrobenzo[b]thiophene-1,1-dioxide.[1][2]
-
Synthesis Route (Simplified):
-
Starting Material: Benzo[b]thiophene.[2][3][4][5][6][7][8][9]
-
Oxidation: mCPBA oxidation to Benzo[b]thiophene-1,1-dioxide.
-
Nitration: HNO3/H2SO4 to yield Stattic (6-Nitro...).[8]
-
Reduction (The Critical Step): Catalytic hydrogenation (H2, Pd/C) will reduce both the nitro group (to amino) and the C2-C3 double bond (to dihydro), yielding the target 6-Amino-DHBT.
-
Note: To get the unsaturated amino analog (active), one would use Fe/NH4Cl reduction which spares the double bond.
-
References
-
Schust, J., Sperl, B., Hollis, A., Mayer, T. U., & Berg, T. (2006). Stattic: a small-molecule inhibitor of STAT3 activation and dimerization.[10] Chemistry & Biology, 13(11), 1235–1242.
- Core Reference: Defines the original Stattic structure and the requirement for the SH2 domain alkyl
-
He, Y., et al. (2017). Antagonizing STAT3 activation with benzo[b]thiophene 1,1-dioxide based small molecules. European Journal of Medicinal Chemistry, 125, 1341-1352.
- Core Reference: Discusses the SAR of aminobenzo[b]thiophene derivatives and the importance of the dioxide scaffold.
-
Paucek, L., et al. (2024). Discovery of a 6-Aminobenzo[b]thiophene 1,1-Dioxide Derivative (K2071) with a Signal Transducer and Activator of Transcription 3 Inhibitory, Antimitotic, and Senotherapeutic Activities.[11] ACS Pharmacology & Translational Science.
-
ChemicalBook Entry. 6-Amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide (CAS 20503-39-3).[1][2]
- Core Reference: Verification of the specific chemical entity and CAS number for sourcing.
Sources
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Safety Operating Guide
A Guide to the Proper Disposal of 2,3-Dihydro-1-benzothiophen-6-amine
Hazard Identification and Risk Assessment
2,3-Dihydro-1-benzothiophen-6-amine combines two key structural motifs: an aromatic amine and a sulfur-containing heterocycle. Aromatic amines as a class are known for potential toxicity, with some being recognized as carcinogenic and mutagenic.[1] Compounds containing the benzothiophene scaffold can exhibit skin, eye, and respiratory irritation and are often toxic to aquatic life with long-lasting effects.[2][3]
A comprehensive risk assessment is the foundational step for safe handling and disposal. This involves evaluating the quantities being used, the nature of the experimental procedures, and the available engineering controls.
| Hazard Category | Anticipated Risk Based on Analogous Compounds | Primary Concerns & Causality |
| Acute Toxicity (Oral) | Harmful if swallowed. [3][4] | The amine functional group can interfere with biological processes upon ingestion. |
| Skin Corrosion/Irritation | Causes skin irritation. [4][5] | Aromatic compounds can defat the skin and elicit an irritant response. |
| Eye Damage/Irritation | Causes serious eye irritation. [4][5] | Direct contact with the eyes is likely to cause significant irritation or damage. |
| Respiratory Irritation | May cause respiratory irritation. [4] | Inhalation of dust or aerosols can irritate the mucous membranes of the respiratory tract. |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects. [2][3] | Aromatic and sulfur-containing compounds are often persistent in the environment and harmful to aquatic organisms.[6] |
Personal Protective Equipment (PPE) & Engineering Controls
To mitigate the risks identified above, a stringent protocol of engineering controls and personal protective equipment is mandatory.
-
Engineering Control: All handling and weighing of this compound, as well as the preparation of its waste for disposal, must be conducted within a certified chemical fume hood.[2][7] This minimizes the risk of inhalation exposure. Ensure eyewash stations and safety showers are readily accessible.[3]
-
Personal Protective Equipment: The following table summarizes the required PPE.
| Protection Type | Equipment Specification | Standard | Rationale |
| Eye & Face Protection | Chemical safety goggles with side shields. A face shield is required if there is a splash hazard.[4][7] | OSHA 29 CFR 1910.133 or EN166 (EU) | Protects eyes from splashes, dust, and aerosols. |
| Skin Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended). A full-length lab coat is required.[2][7] | EN 374 | Prevents skin contact and absorption, a known hazard for aromatic amines.[1] |
| Respiratory Protection | Not generally required if work is performed within a certified fume hood. | N/A | The fume hood provides adequate respiratory protection from vapors and dust. |
Waste Management: Segregation, Collection, and Characterization
Proper disposal begins with meticulous waste management at the point of generation. The guiding principle is that all waste containing this compound must be treated as hazardous waste.[2]
Step-by-Step Waste Collection Protocol
-
Designate a Waste Container: Use a dedicated, chemically compatible, and clearly labeled hazardous waste container.[1] The container must have a secure, tight-fitting lid.
-
Labeling: The waste label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" and any solvents present.
-
The associated hazards (e.g., "Toxic," "Irritant," "Environmental Hazard").
-
The date accumulation started.
-
-
Segregation: This is a critical step. Keep amine waste separate from other chemical waste streams to prevent dangerous reactions.[8]
-
Collect All Contaminated Materials: This includes residual solid chemical, contaminated consumables (e.g., gloves, weighing paper, pipette tips), and spill cleanup materials. Place all these items into the designated hazardous waste container.[2]
-
Storage: Store the sealed waste container in a cool, well-ventilated area designated for hazardous waste, away from heat sources and incompatible materials.[8]
Waste Characterization
Under the Resource Conservation and Recovery Act (RCRA), the waste generator is legally responsible for determining if their waste is hazardous.[9][10] Given the toxicological profile of related compounds, waste containing this compound should be managed as hazardous. Your institution's Environmental Health & Safety (EHS) department will assist in assigning the proper EPA hazardous waste codes for the disposal manifest.[11]
Approved Disposal Pathway
The only acceptable method for the final disposal of this compound and its associated waste is through a licensed professional hazardous waste disposal company.[4][12]
-
Primary Disposal Method: Incineration The most common and effective method for destroying organic chemical waste is high-temperature incineration at a permitted hazardous waste treatment, storage, and disposal facility (TSDF).[1] This process ensures the complete destruction of the compound, preventing its release into the environment.
Prohibited Disposal Methods
-
Drain Disposal: NEVER dispose of this chemical down the drain.[4][8] It is expected to be toxic to aquatic life, and this action can lead to severe environmental contamination and regulatory violations.[2]
-
Regular Trash Disposal: NEVER dispose of this chemical or its contaminated packaging in the regular trash. Contaminated packaging must be disposed of as unused product.[4]
Emergency Procedures: Spills and Exposure
Accidents require immediate and correct responses.
Spill Response
-
Evacuate and Alert: Evacuate non-essential personnel from the immediate area. Alert colleagues and your supervisor.
-
Don PPE: Wear the full PPE detailed in Section 2.
-
Containment (Small Spills): For small powder spills, gently cover with an inert absorbent material like sand or vermiculite.[2] Avoid raising dust.[4]
-
Collection: Carefully sweep or scoop the absorbed material into your designated hazardous waste container.[2][4]
-
Decontamination: Clean the spill area with an appropriate solvent (e.g., isopropanol, ethanol) followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Large Spills: For large spills, evacuate the laboratory immediately and contact your institution's EHS or emergency response team.[2]
First Aid Measures
These measures are based on data from analogous compounds and should be followed while seeking immediate medical attention.[4][5]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[4]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.[4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]
Disposal Decision Workflow
The following diagram outlines the logical workflow for managing waste generated from this compound.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
